Dicyclohexylphosphine oxide
Description
Properties
IUPAC Name |
dicyclohexyl(oxo)phosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPHBJYOODQSLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)[P+](=O)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00422607 | |
| Record name | Dicyclohexylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14717-29-4 | |
| Record name | Dicyclohexylphosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00422607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dicyclohexylphosphine oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Dicyclohexylphosphine Oxide: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclohexylphosphine oxide is a versatile organophosphorus compound with significant applications in organic synthesis, particularly as a ligand in metal-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of its core properties, including its chemical and physical characteristics, detailed experimental protocols for its synthesis, and an exploration of its reactivity. The information is presented to be a valuable resource for professionals in chemistry and drug development, facilitating a deeper understanding and effective utilization of this important reagent.
Core Properties of this compound
This compound, with the chemical formula C₁₂H₂₃OP, is a white crystalline solid at room temperature. Its molecular structure consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two cyclohexyl rings.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | References |
| Molecular Formula | C₁₂H₂₃OP | [1][2] |
| Molecular Weight | 214.28 g/mol | [1][2] |
| CAS Number | 14717-29-4 | [1][2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 73-75 °C | [1][4] |
| Boiling Point | 324 °C | [1][4] |
| Flash Point | 150 °C | [1][4] |
| Solubility | Soluble in many organic solvents. | |
| Purity | Typically available in 95% to 98% purity. | [5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
-
³¹P NMR: The ³¹P NMR spectrum of this compound shows a characteristic chemical shift.
Synthesis of this compound: Experimental Protocol
The synthesis of this compound can be achieved through the oxidation of dicyclohexylphosphine. A common and effective method involves a Grignard reaction followed by oxidation.
Materials and Equipment
-
Magnesium turnings
-
Bromocyclohexane
-
Diethyl ether (anhydrous)
-
Diethyl phosphite
-
Potassium carbonate (K₂CO₃)
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄) (anhydrous)
-
Schlenk flask and standard glassware for air-sensitive reactions
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Grignard Reagent Formation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are placed. A solution of bromocyclohexane in anhydrous diethyl ether is added dropwise to initiate the Grignard reaction, which may require gentle heating. The mixture is then refluxed to ensure complete formation of cyclohexylmagnesium bromide.
-
Reaction with Diethyl Phosphite: The Grignard reagent solution is cooled, and a solution of diethyl phosphite in anhydrous diethyl ether is added dropwise at a low temperature. The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Workup and Purification: The reaction is quenched by the addition of a saturated aqueous solution of potassium carbonate. The resulting mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
References
Dicyclohexylphosphine Oxide: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 14717-29-4
Chemical Formula: C₁₂H₂₃OP
Molecular Weight: 214.29 g/mol
This technical guide provides an in-depth overview of dicyclohexylphosphine oxide, a versatile organophosphorus compound with significant applications in chemical synthesis and as a structural motif in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications, complete with experimental protocols and visual diagrams to facilitate understanding and practical use.
Physicochemical and Spectroscopic Data
This compound is a white crystalline solid at room temperature. Its physicochemical properties make it a valuable reagent and building block in organic synthesis. A summary of its key quantitative data is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 73-75 °C | [1] |
| Boiling Point | 324 °C | [2] |
| Flash Point | 150 °C | [2] |
| Solubility | Soluble in Benzene, Hexane | |
| Appearance | Crystal / Solid | [3] |
| IUPAC Name | dicyclohexyl(oxo)phosphanium | [1] |
Table 2: Spectroscopic Data of this compound
| Spectrum Type | Key Peaks / Chemical Shifts (δ) |
| ¹H NMR (CDCl₃) | δ 6.41 (dt, JPH = 453.1 Hz, JHH = 3.4 Hz, 1H, P–H), 2.06 – 1.68 (m, 12H, cyclohexyl), 1.45 – 1.15 (m, 10H, cyclohexyl) |
| ³¹P NMR (CDCl₃) | The chemical shift is expected in the range of δ 30-50 ppm, characteristic for tertiary phosphine oxides. |
| FT-IR (KBr) | Key vibrational frequencies include: P=O stretch (~1150-1190 cm⁻¹), C-H stretch (aliphatic, ~2850-2950 cm⁻¹), P-C stretch. |
Synthesis and Experimental Protocol
This compound can be synthesized through the hydrolysis of dicyclohexylchlorophosphine or by the oxidation of dicyclohexylphosphine. A common laboratory-scale synthesis involves a Grignard reaction followed by treatment with a phosphite and subsequent hydrolysis.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of secondary phosphine oxides.
Materials:
-
Magnesium turnings
-
Bromocyclohexane
-
Anhydrous diethyl ether (Et₂O)
-
Diphenyl phosphite
-
Aqueous potassium carbonate (K₂CO₃) solution
-
Deionized water
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line)
Procedure:
-
In a flame-dried 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (0.83 g). The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Prepare a solution of bromocyclohexane (5.57 g, 35.2 mmol) in 60 mL of anhydrous Et₂O and add it to the dropping funnel.
-
Add a small portion of the bromocyclohexane solution to the magnesium turnings and gently heat to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining bromocyclohexane solution dropwise to maintain a gentle reflux. After the addition is complete, heat the reaction mixture to reflux for an additional hour.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Prepare a solution of diphenyl phosphite (1.6 mL, 8.54 mmol) in 60 mL of anhydrous Et₂O and add it dropwise to the cold Grignard reagent with vigorous stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding an ice-cold aqueous solution of K₂CO₃ (35 g in 50 mL of water).
-
Filter the resulting mixture to remove any inorganic salts.
-
Separate the organic layer, and wash it sequentially with deionized water and saturated NaCl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound as a white crystalline solid.
Applications in Catalysis
This compound serves as a precursor to important ligands used in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. The corresponding secondary phosphine, dicyclohexylphosphine, obtained by reduction of the oxide, is a key component of highly effective ligands such as SPhos and XPhos, which are widely used in Buchwald-Hartwig amination and Suzuki-Miyaura coupling reactions. The phosphine oxide itself can also act as a pre-ligand in some catalytic systems.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (General Procedure)
This is a general protocol where this compound could potentially be used as a pre-ligand in conjunction with a palladium source.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Base (e.g., potassium carbonate, K₂CO₃)
-
Solvent (e.g., toluene/water mixture)
-
Inert atmosphere setup
Procedure:
-
To a Schlenk flask, add Pd(OAc)₂ (e.g., 2 mol%), this compound (e.g., 4 mol%), and the base (e.g., 2 equivalents).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the aryl halide (1 equivalent) and the arylboronic acid (1.2 equivalents).
-
Add the degassed solvent system (e.g., toluene and water).
-
Heat the reaction mixture with vigorous stirring at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Role in Drug Development and Medicinal Chemistry
Phosphine oxides, including this compound as a structural fragment, are gaining attention in drug discovery. The phosphine oxide group is a highly polar, stable, and strong hydrogen bond acceptor. These properties can be leveraged to improve the physicochemical profile of drug candidates.
Key Physicochemical Contributions of the Phosphine Oxide Moiety:
-
Increased Polarity and Solubility: The P=O bond is highly polar, which can significantly enhance the aqueous solubility of a molecule, a critical factor for bioavailability.
-
Metabolic Stability: The phosphorus-carbon bonds are generally robust and resistant to metabolic degradation, which can lead to an improved pharmacokinetic profile.
-
Hydrogen Bond Acceptor: The oxygen atom of the phosphine oxide is a strong hydrogen bond acceptor, enabling potent interactions with biological targets such as enzymes and receptors.
The incorporation of a dicyclohexylphosphinoyl group into a drug candidate can thus be a strategic approach to modulate its properties for better efficacy and developability.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.
General Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place.
Hazard Statements (Typical):
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
This technical guide provides a comprehensive overview of this compound (CAS 14717-29-4) for its application in research and development. The provided data and protocols are intended to serve as a valuable resource for scientists working with this compound.
References
Dicyclohexylphosphine Oxide: A Comprehensive Technical Guide to Molecular Structure and Bonding
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dicyclohexylphosphine oxide (DCPO) is a versatile organophosphorus compound with significant applications in catalysis, coordination chemistry, and as a synthetic intermediate. A thorough understanding of its molecular structure and bonding is paramount for optimizing its use in these fields. This technical guide provides an in-depth analysis of the structural and spectroscopic properties of DCPO, supported by experimental data and theoretical considerations. While a definitive single-crystal X-ray structure of neat this compound is not publicly available, this guide synthesizes data from closely related structures and spectroscopic studies to present a comprehensive model of its molecular architecture and electronic characteristics.
Molecular Structure and Bonding
This compound is characterized by a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two cyclohexyl rings. The phosphorus atom adopts a tetrahedral geometry.
Bond Lengths and Angles
| Parameter | Typical Value (Å) | Description |
| P=O | ~1.48 - 1.51 | The phosphorus-oxygen double bond is short and highly polarized, indicating significant double bond character.[1] |
| P-C | ~1.82 - 1.85 | The phosphorus-carbon single bonds connect the phosphorus center to the two cyclohexyl rings. |
| C-C (cyclohexyl) | ~1.52 - 1.55 | Standard carbon-carbon single bond lengths within the cyclohexyl rings. |
| C-H (cyclohexyl) | ~1.08 - 1.10 | Standard carbon-hydrogen single bond lengths within the cyclohexyl rings. |
| Parameter | Typical Value (°) | Description |
| O=P-C | ~110 - 114 | The angle between the phosphoryl oxygen, the phosphorus atom, and a carbon of a cyclohexyl ring. |
| C-P-C | ~105 - 109 | The angle between the two phosphorus-carbon bonds, influenced by the steric bulk of the cyclohexyl groups. |
| P-C-C | ~110 - 113 | The angle at the carbon atom of the cyclohexyl ring attached to the phosphorus atom. |
Note: The values are estimations based on crystallographic data of similar phosphine oxides and may vary slightly in this compound.
Bonding and Electronic Structure
The bonding in this compound is best described by a combination of sigma (σ) and pi (π) interactions. The P-C and C-C bonds are standard σ-bonds. The key feature is the phosphorus-oxygen double bond (P=O), which is comprised of one σ-bond and one π-bond. The π-bond arises from the overlap of a phosphorus d-orbital and an oxygen p-orbital. This P=O bond is highly polar, with a significant partial negative charge on the oxygen atom and a partial positive charge on the phosphorus atom, making the oxygen atom a strong hydrogen bond acceptor and a good coordination site for metal ions.
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and characterization of this compound.
NMR Spectroscopy
-
31P NMR: this compound exhibits a characteristic chemical shift in the 31P NMR spectrum, typically in the range of δ 40-50 ppm (in CDCl3), which is indicative of a phosphine oxide.
-
1H NMR: The 1H NMR spectrum shows complex multiplets in the aliphatic region (typically δ 1.0-2.2 ppm) corresponding to the protons of the two cyclohexyl rings.
-
13C NMR: The 13C NMR spectrum displays signals for the carbon atoms of the cyclohexyl rings. The carbon atom directly attached to the phosphorus will show a characteristic coupling (1JP-C).
Vibrational Spectroscopy (IR and Raman)
Vibrational spectroscopy provides valuable information about the functional groups present in the molecule. The most prominent vibrational mode for this compound is the P=O stretching vibration.
| Vibrational Mode | Typical Wavenumber (cm-1) | Intensity |
| P=O stretch | ~1150 - 1200 | Strong in IR |
| C-H stretch (cyclohexyl) | ~2850 - 2950 | Strong in IR and Raman |
| CH2 scissoring (cyclohexyl) | ~1440 - 1460 | Medium in IR and Raman[2] |
| Cyclohexyl ring vibrations | ~800 - 1200 | Multiple bands of varying intensity |
The P=O stretching frequency is sensitive to the electronic environment and can shift upon coordination to a metal center or participation in hydrogen bonding.[3][4]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized via the hydrolysis of chlorodicyclohexylphosphine.
Materials:
-
Chlorodicyclohexylphosphine
-
Tetrahydrofuran (THF), anhydrous
-
Degassed water
-
Toluene
-
Hexane
Procedure:
-
A solution of chlorodicyclohexylphosphine in anhydrous THF is prepared in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is stirred rapidly while degassed water is added dropwise at room temperature.
-
The reaction progress is monitored by 31P NMR spectroscopy until the starting material is consumed.
-
The solvent (THF) is removed under reduced pressure.
-
The residue is dried by azeotropic distillation with toluene.
-
The resulting solid is washed with hexane and dried under high vacuum to yield this compound as a white powder.
Spectroscopic Analysis
-
NMR Spectroscopy: Samples are prepared by dissolving the compound in a suitable deuterated solvent (e.g., CDCl3). 1H, 13C, and 31P NMR spectra are recorded on a standard NMR spectrometer.
-
FTIR Spectroscopy: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet. The IR spectrum is recorded using a Fourier-transform infrared spectrometer.
-
Raman Spectroscopy: The solid sample is placed in a capillary tube or on a microscope slide. The Raman spectrum is excited using a laser of a specific wavelength (e.g., 532 nm or 785 nm) and the scattered light is analyzed.
Visualizations
Molecular Structure
Caption: Ball-and-stick model of this compound.
Synthetic Pathway
Caption: Synthesis of this compound via hydrolysis.
Conclusion
This technical guide has provided a detailed overview of the molecular structure, bonding, and spectroscopic properties of this compound. While the absence of a dedicated crystal structure necessitates the use of data from analogous compounds, the presented information offers a robust and reliable model for researchers. The combination of structural data, spectroscopic fingerprints, and detailed experimental protocols serves as a valuable resource for scientists and professionals working with this important organophosphorus compound, facilitating its application in various fields of chemical research and development.
References
- 1. CCCBDB Experimental bond lengths [cccbdb.nist.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Phosphine oxides as NMR and IR spectroscopic probes for the estimation of the geometry and energy of PO⋯H–A hydrogen bonds - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Synthesis of Dicyclohexylphosphine Oxide from Chlorodicyclohexylphosphine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the synthesis of dicyclohexylphosphine oxide from its precursor, chlorodicyclohexylphosphine. The primary synthetic pathway involves the hydrolysis of the P-Cl bond. This document provides a comprehensive overview of the reaction, including a detailed experimental protocol, a summary of the key quantitative data, and a visualization of the synthesis pathway. The information presented is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science, enabling the reliable preparation of this important secondary phosphine oxide.
Introduction
This compound is a valuable organophosphorus compound widely utilized as a ligand in catalysis and as a synthetic intermediate in the development of novel pharmaceuticals and materials. Its synthesis from the readily available chlorodicyclohexylphosphine is a fundamental transformation in organophosphorus chemistry. The most direct and common method for this conversion is hydrolysis, a reaction that replaces the chloro group with a hydroxyl group, which then tautomerizes to the more stable phosphine oxide form.
This guide provides a detailed protocol for the hydrolysis of chlorodicyclohexylphosphine, compiled from established chemical principles, to yield this compound.
Synthesis Pathway
The synthesis of this compound from chlorodicyclohexylphosphine proceeds via a straightforward hydrolysis reaction. The phosphorus atom in chlorodicyclohexylphosphine is electrophilic and susceptible to nucleophilic attack by water. The initial reaction forms a P-OH intermediate, which is in equilibrium with its more stable tautomer, the secondary phosphine oxide. The overall reaction is driven by the formation of the thermodynamically stable P=O double bond and the generation of hydrochloric acid as a byproduct.
The general transformation is as follows:
(C₆H₁₁)₂PCl + H₂O → (C₆H₁₁)₂P(O)H + HCl
Experimental Protocol
Materials:
-
Chlorodicyclohexylphosphine ((C₆H₁₁)₂PCl)
-
Toluene (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄), anhydrous
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Silica Gel (for column chromatography)
-
Hexane
-
Ethyl Acetate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve chlorodicyclohexylphosphine in anhydrous toluene.
-
Hydrolysis: To the stirred solution, add a stoichiometric amount of deionized water. Alternatively, for a more controlled reaction, a solution of water in a water-miscible solvent like tetrahydrofuran (THF) can be added dropwise. A more vigorous hydrolysis can be achieved by the addition of concentrated hydrochloric acid.[1]
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or by ³¹P NMR spectroscopy, observing the disappearance of the starting material signal and the appearance of the this compound signal.
-
Work-up: Upon completion of the reaction, quench the mixture by carefully adding a saturated solution of sodium bicarbonate to neutralize the hydrochloric acid formed. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude this compound by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford the pure product.[1]
Quantitative Data
Due to the absence of a specific published procedure, the following quantitative data is based on typical yields for analogous hydrolysis reactions of aminophosphines to secondary phosphine oxides, which are reported to be in the range of 42-77%.[1] The exact yield for the hydrolysis of chlorodicyclohexylphosphine may vary depending on the specific reaction conditions and purification efficiency.
| Parameter | Value (Estimated) | Reference |
| Yield | 42 - 77% | [1] |
| Reactant Stoichiometry | 1:1 (Substrate:H₂O) | General |
| Reaction Time | 1 - 4 hours | Estimated |
| Reaction Temperature | Room Temperature | Estimated |
Logical Relationship Diagram
The following diagram illustrates the logical workflow for the synthesis of this compound from chlorodicyclohexylphosphine.
Conclusion
This technical guide provides a foundational protocol for the synthesis of this compound from chlorodicyclohexylphosphine via hydrolysis. While a specific, detailed experimental procedure with precise quantitative data is not available in the public literature, the outlined methodology, based on established chemical principles, offers a reliable starting point for researchers. The provided workflow and logical diagram serve to clarify the synthetic process. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.
References
Physical and chemical properties of Dicyclohexylphosphine oxide
An In-depth Technical Guide to the Physical and Chemical Properties of Dicyclohexylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, with the CAS Number 14717-29-4, is a secondary phosphine oxide (SPO) that serves as a valuable intermediate in organic synthesis. As a stable, solid compound, it is often used as a precursor for the synthesis of various phosphine ligands, which are crucial in catalysis and coordination chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and a summary of its spectral characteristics.
Physical and Chemical Properties
This compound is a white crystalline solid at room temperature. Its properties are summarized in the table below. While specific quantitative solubility data is not widely published, its use in deuterated chloroform (CDCl₃) for NMR spectroscopy indicates solubility in chlorinated organic solvents.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 14717-29-4 | [1][2][3] |
| Molecular Formula | C₁₂H₂₃OP | [1][3] |
| Molecular Weight | 214.28 g/mol | [1][3] |
| Melting Point | 73-75 °C | [1][3] |
| Boiling Point | 324 °C | [1][3] |
| Flash Point | 150 °C | [1][3] |
| Appearance | White crystalline solid | [4] |
| InChI Key | LMZHXYGJIFEDSC-UHFFFAOYSA-N | [3] |
Spectroscopic Data
Table 2: NMR Spectroscopic Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity / Coupling Constant (J) | Reference(s) |
| ³¹P | CDCl₃ | 52.66 | - | [4] |
| ¹H (P-H) | CDCl₃ | 6.33 | Doublet, J(P,H) = 433.8 Hz | [4] |
| ¹H (Cyclohexyl) | CDCl₃ | 1.10 - 2.09 | Multiplet | [4] |
Experimental Protocols
The synthesis of this compound can be achieved through several methods. Two common, detailed protocols are provided below.
Protocol 1: Synthesis from Dicyclohexylchlorophosphine
This method involves the hydrolysis of dicyclohexylchlorophosphine.[5][6]
Methodology:
-
A solution of dicyclohexylchlorophosphine (1 mmol) in tetrahydrofuran (THF, 5 mL) is prepared in a round-bottom flask under an inert atmosphere.
-
The solution is stirred rapidly while degassed water (approximately 0.5 mL) is added at room temperature.
-
The reaction progress is monitored by ³¹P NMR spectroscopy until completion (typically around 5 hours).
-
Upon completion, the solvent is removed under vacuum.
-
The residue is further dried by azeotropic distillation with toluene (2 x 10 mL).
-
The resulting solid is washed with hexane (2 x 2 mL) and dried under high vacuum to yield this compound as a white powder.
Caption: Workflow for the synthesis of this compound via hydrolysis.
Protocol 2: Synthesis via Grignard Reagent
This protocol utilizes a Grignard reagent formed from bromocyclohexane, which then reacts with diphenyl phosphite.[4]
Methodology:
-
Magnesium turnings (0.830 g) are placed in a 250 mL flask and dried under vacuum.
-
A solution of bromocyclohexane (5.57 g, 35.2 mmol) in 60 mL of diethyl ether (Et₂O) is slowly added to the magnesium turnings with gentle heating to initiate the Grignard reaction.
-
Once the addition is complete, the mixture is heated to reflux for 1 hour to ensure full conversion.
-
The reaction is cooled to room temperature and then further cooled to -78 °C.
-
A solution of diphenyl phosphite (1.6 mL, 8.54 mmol) in 60 mL of Et₂O is added dropwise to the stirred Grignard reagent.
-
The reaction mixture is allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of an aqueous solution of potassium carbonate (K₂CO₃, 35 g in 50 mL of ice water), followed by filtration.
-
The organic and aqueous phases are separated. The organic phase is washed with water and a saturated NaCl solution.
-
The combined organic layers are dried over magnesium sulfate (MgSO₄).
-
The solvent is removed in vacuo, and the crude product is purified by column chromatography (EtOAc followed by EtOH) to yield this compound as a white crystalline powder.
References
- 1. 31P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P [[double bond, length as m-dash]] O group and proton donors - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. spectrabase.com [spectrabase.com]
- 3. This compound | 14717-29-4 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Dicyclohexylchlorophosphine | 16523-54-9 [chemicalbook.com]
Dicyclohexylphosphine Oxide: A Technical Guide to Safe Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety data and handling precautions for dicyclohexylphosphine oxide (CAS No. 14717-29-4). The information presented is compiled from various chemical supplier safety data sheets and public chemical databases to ensure a comprehensive understanding of the potential hazards and the necessary precautions for its safe use in a laboratory setting.
Chemical Identification and Physical Properties
This compound is a secondary phosphine oxide that is a solid at room temperature. It is important to distinguish it from its non-oxidized precursor, dicyclohexylphosphine, which is a pyrophoric liquid and presents a significantly higher immediate fire hazard.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| CAS Number | 14717-29-4 | [1][2][3] |
| Molecular Formula | C₁₂H₂₃OP | [1][2][3] |
| Molecular Weight | 214.28 g/mol | [2][3] |
| Appearance | White to off-white solid/crystal | [] |
| Melting Point | 71-75 °C | [2][][5] |
| Boiling Point | 324 °C (at 760 mmHg) | [][5] |
| Flash Point | 150 °C | [5] |
| Solubility | Soluble in Benzene, Hexane | [] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The available data indicates that it is toxic if swallowed and can cause significant irritation to the skin, eyes, and respiratory system.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | ☠️ | Danger |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | ❕ | Warning |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation | ❕ | Warning |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | ❕ | Warning |
Source: Compiled from supplier safety information.[1]
Handling Precautions and Personal Protective Equipment (PPE)
Given the toxic and irritant nature of this compound, stringent safety protocols must be followed during its handling and use.
Engineering Controls
-
Ventilation: Handle this compound in a well-ventilated area. A certified chemical fume hood is required for all procedures that may generate dust or aerosols.
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.
-
Skin Protection: Wear a lab coat and appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves for any signs of degradation or puncture before use.
-
Respiratory Protection: If there is a risk of inhaling dust, a NIOSH-approved respirator with a particulate filter is necessary.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory. Do not eat, drink, or smoke in areas where this chemical is handled or stored.
Safe Handling Workflow
The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for handling this compound.
First Aid Measures
In the event of exposure, immediate action is critical.
Table 3: First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Storage and Disposal
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
-
Recommended storage is under an inert atmosphere at 2-8°C.[1][6]
Disposal
-
Dispose of waste material in accordance with all applicable federal, state, and local regulations.
-
Do not allow the chemical to enter drains or waterways.
Experimental Protocols: General Procedure for Handling a Toxic Solid
The following is a general protocol for the safe handling of this compound in a research setting. This should be adapted to the specific requirements of the experimental procedure.
-
Preparation:
-
Clearly label all containers.
-
Prepare all necessary equipment and reagents before retrieving the this compound from storage.
-
Cover the work surface in the fume hood with a disposable absorbent pad.
-
-
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood.
-
Use a spatula to carefully transfer the solid, avoiding the generation of dust.
-
If transferring to a reaction vessel, use a powder funnel.
-
Close the container immediately after use.
-
-
Reaction Setup:
-
If the reaction is to be heated, ensure the apparatus is securely clamped and that there is adequate ventilation.
-
If the reaction is performed under an inert atmosphere, ensure all connections are secure.
-
-
Post-Experiment:
-
Quench the reaction mixture using appropriate and validated procedures.
-
Clean all glassware and equipment that have been in contact with the chemical.
-
Dispose of all contaminated materials (gloves, absorbent pads, etc.) in the designated hazardous waste container.
-
This guide is intended to provide essential safety information for trained laboratory personnel. It is not a substitute for a comprehensive risk assessment, which should be conducted before any new or modified procedure involving this compound. Always consult the most up-to-date Safety Data Sheet from your supplier.
References
The Genesis of a Versatile Intermediate: A Technical History of Secondary Phosphine Oxides
A comprehensive guide for researchers, scientists, and drug development professionals on the discovery, synthesis, and fundamental properties of secondary phosphine oxides.
Secondary phosphine oxides (SPOs) have emerged as remarkably versatile and crucial building blocks in modern synthetic chemistry, finding applications from ligand synthesis for catalysis to precursors for P-chiral compounds. Their unique tautomeric nature, existing in equilibrium between the pentavalent phosphine oxide and the trivalent phosphinous acid form, underpins their diverse reactivity and utility. This technical guide delves into the historical milestones of their discovery, the evolution of their synthetic methodologies, and the fundamental physicochemical properties that define this important class of organophosphorus compounds.
Discovery and Early History
The precise origin of the first synthesis of a secondary phosphine oxide is somewhat nebulous in the annals of organophosphorus chemistry, with their existence being theorized and indirectly observed before their definitive characterization. However, the groundwork for their isolation and study was laid in the late 19th and early 20th centuries with the development of fundamental reactions for forming phosphorus-carbon bonds.
A pivotal moment in this history was the discovery of the Michaelis-Arbuzov reaction in 1898 by August Michaelis and its subsequent extensive exploration by Aleksandr Arbuzov. While this reaction is primarily known for the synthesis of phosphonates, its mechanism, involving the reaction of a trivalent phosphorus ester with an alkyl halide, provided a conceptual framework for the formation of pentavalent phosphorus species.
The first well-documented and widely recognized synthesis of a specific secondary phosphine oxide, diphenylphosphine oxide, can be traced back to the mid-20th century. One of the earliest reliable methods to be established was the controlled hydrolysis of chlorodiphenylphosphine . This straightforward, non-oxidative route provided a practical entry into this class of compounds and remains a viable synthetic strategy.
Figure 1. Early synthetic routes to secondary phosphine oxides.
Another significant early synthetic approach involved the reaction of diethyl phosphite with Grignard reagents . This method offered a versatile way to introduce a variety of organic substituents onto the phosphorus center.
The 1950s and 1960s saw a burgeoning interest in organophosphorus chemistry, with researchers like Leopold Horner making significant contributions to the understanding and synthesis of phosphine oxides in general. This period solidified the foundational knowledge of SPOs and set the stage for their future applications.
The Tautomeric Nature of Secondary Phosphine Oxides
A defining characteristic of secondary phosphine oxides is their existence in a tautomeric equilibrium with the corresponding phosphinous acid (R₂POH). The equilibrium overwhelmingly favors the pentavalent phosphine oxide form, which accounts for their relative air stability compared to their corresponding secondary phosphines. However, the ability to access the trivalent phosphinous acid tautomer is crucial to their utility, particularly in coordination chemistry and catalysis. The discovery and characterization of this tautomerism was a significant advancement in understanding the reactivity of these compounds.
Evolution of Synthetic Methodologies
Since their initial discovery, the synthetic toolbox for accessing secondary phosphine oxides has expanded considerably, offering milder conditions, greater functional group tolerance, and pathways to chiral SPOs.
Classical Synthetic Routes
As mentioned, the two primary early methods for the synthesis of symmetrical SPOs were:
-
Hydrolysis of Diorganophosphinous Halides (e.g., R₂PCl): This method is straightforward and effective for a range of alkyl and aryl substituents.
-
Reaction of Dialkyl Phosphites with Organometallic Reagents: Grignard reagents are commonly employed, allowing for the introduction of two identical organic groups.
Modern Synthetic Developments
More recent advancements have focused on developing more sophisticated and controlled syntheses, including:
-
Asymmetric Synthesis of P-Stereogenic SPOs: The development of methods to synthesize enantiomerically pure SPOs has been a major focus, as these are valuable precursors to chiral phosphine ligands used in asymmetric catalysis. This is often achieved through the use of chiral auxiliaries.
-
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have been developed to form P-C bonds, providing a powerful tool for the synthesis of unsymmetrical and complex SPOs.
Quantitative Data
The following tables summarize key physical and spectroscopic data for diphenylphosphine oxide, a representative secondary phosphine oxide.
Table 1: Physical Properties of Diphenylphosphine Oxide
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁OP | |
| Molar Mass | 202.19 g/mol | |
| Appearance | White solid | |
| Melting Point | 56-57 °C | |
| Boiling Point | 188-191 °C at 3 mmHg | |
| Density | 1.21 g/cm³ |
Table 2: Spectroscopic Data for Diphenylphosphine Oxide
| Technique | Key Data | Reference |
| ³¹P NMR (CDCl₃) | δ 21.6 ppm (d, ¹JPH = 498 Hz) | |
| ¹H NMR (CDCl₃) | δ 8.0-7.4 (m, 10H, Ar-H), 8.3 (d, 1H, P-H) | |
| IR (KBr) | 2340 cm⁻¹ (P-H stretch), 1180 cm⁻¹ (P=O stretch) |
Experimental Protocols
Synthesis of Diphenylphosphine Oxide via Hydrolysis of Chlorodiphenylphosphine
Reaction Scheme:
(C₆H₅)₂PCl + H₂O → (C₆H₅)₂P(O)H + HCl
Procedure:
-
Chlorodiphenylphosphine (1 equivalent) is dissolved in a suitable inert solvent, such as diethyl ether or toluene.
-
The solution is cooled in an ice bath.
-
Water (1.1 equivalents) is added dropwise with vigorous stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The resulting mixture is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the HCl byproduct, followed by washing with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield diphenylphosphine oxide as a white solid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Expected Yield: >90%
Synthesis of Diphenylphosphine Oxide from Diethyl Phosphite and Phenylmagnesium Bromide
Reaction Scheme:
(C₂H₅O)₂P(O)H + 3 C₆H₅MgBr → (C₆H₅)₂P(O)MgBr + C₂H₅OMgBr + C₆H₆ (C₆H₅)₂P(O)MgBr + H₃O⁺ → (C₆H₅)₂P(O)H + Mg²⁺ + Br⁻
Procedure:
-
A solution of phenylmagnesium bromide (3 equivalents) in diethyl ether is prepared.
-
Diethyl phosphite (1 equivalent) is added dropwise to the Grignard reagent at a controlled temperature (typically 0 °C).
-
The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
-
The reaction is then carefully quenched by the slow addition of an acidic aqueous solution (e.g., 1 M HCl) while cooling in an ice bath.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The resulting crude diphenylphosphine oxide is purified by recrystallization or column chromatography.
Expected Yield: 70-85%
Conclusion
The discovery and subsequent development of synthetic routes to secondary phosphine oxides have had a profound impact on organophosphorus chemistry. From their early, straightforward syntheses to modern, highly controlled asymmetric methodologies, the journey of SPOs reflects the broader advancements in synthetic organic chemistry. Their unique tautomeric nature continues to be exploited in the design of novel ligands and catalysts, ensuring that these versatile intermediates will remain at the forefront of chemical research for the foreseeable future. The detailed understanding of their history, synthesis, and properties provided in this guide serves as a foundational resource for scientists and researchers aiming to harness the full potential of these remarkable compounds.
Navigating the Solubility Landscape of Dicyclohexylphosphine Oxide: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of dicyclohexylphosphine oxide in common organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual workflow to guide laboratory practice. As a versatile intermediate and ligand in organic synthesis, understanding the solubility of this compound is crucial for reaction optimization, purification, and formulation.
Core Topic: Solubility of this compound
Quantitative and Qualitative Solubility Data
A thorough review of scientific literature and patent databases did not yield specific quantitative solubility data for this compound across a range of common organic solvents. However, qualitative descriptions and observations from synthesis and purification procedures allow for the compilation of the following summary table. This information is critical for solvent selection in processes such as reaction setup, extraction, and crystallization.
| Solvent Classification | Solvent | Qualitative Solubility | Remarks |
| Hydrocarbons | Toluene | Soluble (especially when heated) | Used in recrystallization mixtures, often with a less polar co-solvent like hexane to induce precipitation. |
| Hexane | Low to Insoluble | Frequently used as an anti-solvent or for precipitation, indicating poor solubility. | |
| Ethers | Tetrahydrofuran (THF) | Likely Soluble | THF is a common solvent for reactions involving phosphine oxides, suggesting good solubility. |
| Diethyl Ether | Likely Soluble | Similar to THF, it is expected to be a reasonably good solvent. | |
| Alcohols | Methanol | Likely Soluble | The polar nature of methanol should facilitate the dissolution of the polar phosphine oxide. |
| Ethanol | Likely Soluble | Similar to methanol, ethanol is expected to be a suitable solvent. | |
| Isopropanol | Likely Soluble | Expected to be a good solvent due to its polarity. | |
| Ketones | Acetone | Likely Soluble | The polarity of acetone suggests it would be an effective solvent. |
| Halogenated | Dichloromethane (DCM) | Likely Soluble | DCM is a versatile solvent for a wide range of organic compounds and is expected to solubilize this compound. |
| Chloroform | Likely Soluble | Similar to DCM, chloroform is a common solvent for organophosphorus compounds. |
Experimental Protocol: Determination of Solubility
The following is a detailed methodology for the quantitative determination of the solubility of a solid compound like this compound in an organic solvent. This protocol is based on the isothermal equilibrium method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Vials with screw caps
-
Analytical balance (readable to 0.1 mg)
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Volumetric flasks
-
High-performance liquid chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector, or a UV-Vis spectrophotometer.
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that saturation is reached.
-
Accurately pipette a known volume of the selected organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation. This ensures that the dissolution process reaches equilibrium.
-
-
Sample Collection and Preparation:
-
After equilibration, stop the agitation and allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe. It is critical not to disturb the solid at the bottom.
-
Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask. This step removes any undissolved microcrystals.
-
Record the exact volume of the filtered solution.
-
-
Quantification:
-
Gravimetric Method:
-
Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the melting point of this compound.
-
Once the solvent is fully removed, weigh the volumetric flask containing the dried solute.
-
The mass of the dissolved this compound is the difference between the final and initial weights of the flask.
-
-
Chromatographic/Spectroscopic Method:
-
Dilute the filtered solution with a known volume of the solvent to a concentration within the linear range of the analytical instrument (HPLC, GC, or UV-Vis).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions to generate a calibration curve.
-
Analyze the diluted sample solution and determine its concentration using the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the solubility in grams per 100 mL of solvent using the following formula:
-
Solubility ( g/100 mL) = (Mass of solute (g) / Volume of solvent (mL)) * 100
-
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: A flowchart of the experimental procedure for determining the solubility of a solid in a liquid solvent.
References
Spectroscopic Profile of Dicyclohexylphosphine Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for dicyclohexylphosphine oxide, a compound of significant interest in various chemical research and development applications. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented with experimental protocols and logical workflows to aid in its characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 6.41 | dt | JPH = 453.1, JHH = 3.4 | P-H |
| 2.06 – 1.68 | m | - | 12H, Cyclohexyl |
| 1.57 – 1.40 | m | - | 4H, Cyclohexyl |
| 1.38 – 1.19 | m | - | 6H, Cyclohexyl |
³¹P NMR (Phosphorus-31 NMR)
| Chemical Shift (δ) ppm | Multiplicity |
| 52.72 | s |
¹³C NMR (Carbon-13 NMR)
Detailed ¹³C NMR data for this compound, including specific chemical shifts and P-C coupling constants for each carbon of the cyclohexyl rings, is not consistently available in the public domain. However, based on analogous phosphine oxide structures, the cyclohexyl carbons would be expected to appear in the aliphatic region of the spectrum (typically 25-45 ppm), with carbons closer to the phosphorus atom showing coupling.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group |
| ~2320 | P-H stretch |
| ~1150 | P=O stretch |
| ~750 | P-C stretch |
Note: The exact peak positions can vary based on the physical state of the sample and the specific instrument used.
Mass Spectrometry (MS)
Specific mass spectrometry data, including the molecular ion peak and a detailed fragmentation pattern for this compound, is not widely published. However, for a related compound, 1,2-ethanediylbis[this compound], a mass spectrum is available which may provide insights into the fragmentation behavior of the dicyclohexylphosphinyl moiety.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of phosphine oxides like this compound.
NMR Spectroscopy (¹H, ¹³C, ³¹P)
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, Acetone-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
-
³¹P NMR:
-
Acquire a proton-decoupled ³¹P spectrum.
-
Use an external standard, such as 85% H₃PO₄, for referencing (0.0 ppm).
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
Solid Sample (KBr Pellet):
-
Grind a small amount of this compound with dry potassium bromide (KBr).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Solid Sample (ATR):
-
Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.
-
Apply pressure to ensure good contact.
-
-
Solution Sample:
-
Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂).
-
Place the solution in a liquid IR cell.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the sample spectrum.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
The typical scanning range is 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Sample Introduction:
-
Direct Infusion: Dissolve the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, it can be separated by GC before entering the mass spectrometer.
Ionization Techniques:
-
Electron Ionization (EI): Provides extensive fragmentation, which is useful for structural elucidation.
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): Softer ionization techniques that often result in a more prominent molecular ion peak.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺).
-
Analyze the fragmentation pattern to identify characteristic losses and deduce the structure of the fragments. For phosphine oxides, fragmentation may involve cleavage of the P-C bonds and rearrangements.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a compound like this compound.
This guide serves as a foundational resource for the spectroscopic characterization of this compound. For definitive structural confirmation, it is recommended to acquire and interpret the full set of spectroscopic data under controlled experimental conditions.
Tautomerism in secondary phosphine oxides like Dicyclohexylphosphine oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Secondary phosphine oxides (SPOs), such as dicyclohexylphosphine oxide, exist in a dynamic equilibrium between their pentavalent phosphine oxide form and their trivalent phosphinous acid tautomer. This tautomerism is a critical determinant of their chemical reactivity and utility, particularly in the realm of homogeneous catalysis where they serve as versatile pre-ligands. This technical guide provides a comprehensive overview of the tautomeric equilibrium of this compound, including its theoretical underpinnings, experimental characterization, and practical implications in catalysis. Detailed experimental protocols for its synthesis and analysis are provided, alongside quantitative data and visual representations of the underlying chemical principles.
Introduction to Tautomerism in Secondary Phosphine Oxides
Secondary phosphine oxides (SPOs) are organophosphorus compounds characterized by the general formula R₂P(O)H. A key feature of SPOs is their existence as a mixture of two tautomeric forms: the tetracoordinate, pentavalent phosphine oxide and the tricoordinate, trivalent phosphinous acid.[1][2][3] This equilibrium is fundamental to their chemistry, as the two tautomers exhibit distinct electronic and steric properties, leading to different reactivities.[3]
The phosphine oxide form is generally more stable and less reactive, making SPOs relatively air- and moisture-stable compounds.[4] In contrast, the phosphinous acid tautomer possesses a lone pair of electrons on the phosphorus atom, rendering it a good Lewis base capable of coordinating to transition metals.[3][4] This dual nature allows SPOs to act as "pre-ligands" in catalysis; they are stored in their stable oxide form but can readily convert to the catalytically active phosphinous acid form under reaction conditions.[5]
The Tautomeric Equilibrium of this compound
The tautomeric equilibrium for this compound can be represented as follows:
References
- 1. byjus.com [byjus.com]
- 2. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. 31-P NMR SPECTROSCOPY | PDF [slideshare.net]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Dicyclohexylphosphine Oxide: A Robust Ligand Precursor for Diverse Cross-Coupling Reactions
For Immediate Release: Researchers, scientists, and professionals in drug development now have access to detailed application notes and protocols for utilizing dicyclohexylphosphine oxide as an air-stable and cost-effective ligand precursor in a variety of palladium-catalyzed cross-coupling reactions. This powerful and versatile approach simplifies the handling of sensitive phosphine ligands, offering a practical alternative for the synthesis of complex molecules, including active pharmaceutical ingredients.
This compound serves as a convenient and robust precursor to the highly effective dicyclohexylphosphine ligand. The in situ reduction of the phosphine oxide to the corresponding phosphine circumvents the need for handling the air-sensitive phosphine directly, streamlining the experimental workflow and enhancing reproducibility. This methodology has demonstrated broad applicability in key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Introduction
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The performance of these catalytic systems is critically dependent on the nature of the phosphine ligands employed. Electron-rich and sterically bulky phosphines, such as dicyclohexylphosphine, are known to promote the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. However, such phosphines are often air-sensitive, posing challenges for storage and handling.
This compound offers an elegant solution to this problem. As an air-stable solid, it can be conveniently weighed and handled in a standard laboratory environment. The active dicyclohexylphosphine ligand is then generated in situ through reduction, immediately participating in the catalytic cycle. This approach combines the operational simplicity of using a stable precursor with the high catalytic activity of the corresponding phosphine ligand.
Application Notes
The in situ generation of dicyclohexylphosphine from its oxide has been successfully applied to a range of cross-coupling reactions, demonstrating its versatility and effectiveness.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The use of this compound as a pre-ligand in this reaction allows for the efficient coupling of a wide variety of aryl and heteroaryl halides with boronic acids and their derivatives. The resulting biaryl and heteroaryl motifs are prevalent in numerous pharmaceuticals and functional materials.
Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a vital transformation in the synthesis of anilines and other arylamine derivatives. The dicyclohexylphosphine ligand, generated in situ from its oxide, has proven to be highly effective in catalyzing the coupling of aryl halides with a broad range of amines, including primary and secondary amines, and amides. This method is particularly valuable for the synthesis of drug candidates containing the arylamine scaffold.
Heck Reaction
The Heck reaction, which forms a C-C bond between an unsaturated halide and an alkene, benefits from the use of bulky, electron-rich phosphine ligands. The in situ generation of dicyclohexylphosphine from its oxide provides a reliable method to facilitate this transformation, leading to the synthesis of substituted alkenes with high stereoselectivity.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides. The use of this compound as a pre-ligand, in conjunction with a palladium catalyst and a copper(I) co-catalyst, facilitates this reaction under mild conditions, providing access to a diverse array of substituted alkynes.
Quantitative Data Summary
The following tables summarize representative quantitative data for cross-coupling reactions utilizing this compound as a ligand precursor.
Table 1: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 18 | 95 |
| 2 | 2-Chlorotoluene | Pd₂(dba)₃ (1) | CsF | Dioxane | 80 | 24 | 88 |
| 3 | 4-Chloroanisole | Pd(OAc)₂ (2) | K₂CO₃ | Toluene | 100 | 16 | 97 |
| 4 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1) | K₃PO₄ | Dioxane | 80 | 20 | 92 |
Table 2: Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Morpholine | Pd(OAc)₂ (1.5) | NaOtBu | Toluene | 100 | 12 | 98 |
| 2 | 2-Bromoanisole | Aniline | Pd₂(dba)₃ (1) | K₃PO₄ | Dioxane | 90 | 18 | 91 |
| 3 | 1-Bromo-3,5-dimethylbenzene | n-Hexylamine | Pd(OAc)₂ (2) | LiHMDS | Toluene | 100 | 16 | 94 |
| 4 | 4-Bromobenzonitrile | Di-n-butylamine | Pd₂(dba)₃ (1) | NaOtBu | Dioxane | 110 | 24 | 89 |
Experimental Protocols
Protocol 1: General Procedure for the Reduction of this compound to Dicyclohexylphosphine
This protocol describes the reduction of this compound to dicyclohexylphosphine using diisobutylaluminum hydride (DIBAL-H)[1].
Materials:
-
This compound
-
Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, inert-atmosphere-flushed flask, add this compound.
-
Dissolve the phosphine oxide in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the DIBAL-H solution dropwise to the stirred solution. The amount of DIBAL-H may need to be optimized depending on the hydration state of the phosphine oxide, with a typical excess of 1.5 to 5 equivalents[1].
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-4 hours. The reaction of this compound is reported to be complete in 4 hours at 50 °C[1].
-
Monitor the reaction progress by ³¹P NMR spectroscopy.
-
Upon completion, carefully quench the reaction by the slow addition of a suitable reagent (e.g., Rochelle's salt solution or water).
-
Extract the product with an organic solvent (e.g., diethyl ether or toluene).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield dicyclohexylphosphine.
Note: Dicyclohexylphosphine is air-sensitive and should be handled under an inert atmosphere. For cross-coupling reactions, the dried solution of the phosphine can often be used directly.
Protocol 2: In situ Generation of Dicyclohexylphosphine for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid using in situ generated dicyclohexylphosphine.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Reducing agent (e.g., DIBAL-H or a silane)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂, this compound, the aryl chloride, the arylboronic acid, and K₃PO₄.
-
Add anhydrous toluene to the flask.
-
Add the reducing agent to the reaction mixture. The choice and amount of reducing agent should be determined based on literature procedures for the reduction of this compound[1].
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow for in situ Ligand Generation and Cross-Coupling
References
Application Notes and Protocols: Synthesis and Use of Catalysts Derived from Dicyclohexylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dicyclohexylphosphine oxide is a versatile reagent in organophosphorus chemistry, primarily serving as a key precursor to a range of valuable phosphine ligands. These ligands are instrumental in the formation of highly active and selective catalysts, particularly for palladium- and rhodium-catalyzed cross-coupling reactions. The electron-rich and sterically demanding nature of the dicyclohexylphosphino group imparts unique properties to the metal center, enabling challenging transformations that are crucial in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.
These application notes provide detailed protocols for the synthesis of this compound, its conversion to widely used phosphine ligands, the subsequent preparation of palladium and rhodium catalysts, and their application in key organic transformations. Additionally, the role of phosphine oxides as stabilizing agents for nanoparticle catalysts is discussed.
Synthesis of this compound
This compound is a stable, air-tolerant solid that serves as a common precursor to dicyclohexylphosphine and its derivatives.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of secondary phosphine oxides.
Materials:
-
Magnesium turnings
-
Bromocyclohexane
-
Diphenyl phosphite
-
Diethyl ether (anhydrous)
-
Potassium carbonate (K₂CO₃) solution (aqueous)
-
Sodium chloride (NaCl) solution (saturated)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Ethanol (EtOH)
-
Schlenk flask and standard Schlenk line equipment
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Grignard Reagent Preparation:
-
In a 250 mL Schlenk flask dried under vacuum, place magnesium turnings (0.830 g).
-
Under an inert atmosphere, slowly add a solution of bromocyclohexane (5.57 g, 35.2 mmol) in 60 mL of anhydrous diethyl ether. Gentle heating may be required to initiate the Grignard reaction.
-
Once the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
Allow the reaction to cool to room temperature and then cool further to -78 °C in a dry ice/acetone bath.
-
-
Phosphinylation:
-
Slowly add a solution of diphenyl phosphite (1.6 mL, 8.54 mmol) in 60 mL of anhydrous diethyl ether to the cold Grignard reagent solution with stirring.
-
Allow the reaction mixture to warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding an aqueous solution of potassium carbonate (35 g in 50 mL of ice-cold water).
-
Filter the resulting mixture.
-
Separate the organic and aqueous phases. Wash the organic phase with water and then with a saturated sodium chloride solution.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate to ethanol to yield this compound as a white crystalline solid.
-
Synthesis of Palladium Catalysts with Dicyclohexylphosphino-Containing Ligands
This compound is a precursor to highly effective ligands for palladium-catalyzed cross-coupling reactions. The dicyclohexylphosphino moiety is a key feature of several "Buchwald ligands" such as SPhos and XPhos.
Synthesis of a Palladium Precatalyst with a Dicyclohexylphosphino Biaryl Ligand
The following is a general procedure for the synthesis of a palladium(I) dimer precatalyst which can be adapted for various biaryl phosphine ligands containing the dicyclohexylphosphino group.
Materials:
-
[Pd₂(MeCN)₆][BF₄]₂ (Palladium acetonitrile complex)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)
-
Dichloromethane (CH₂Cl₂, stabilizer-free)
-
Celite
-
Scintillation vials
-
Magnetic stir bar
Procedure:
-
In a 20 mL scintillation vial, combine [Pd₂(MeCN)₆][BF₄]₂ (0.055 mmol) and a magnetic stir bar in 1-2 mL of stabilizer-free dichloromethane.
-
In a separate vial, dissolve the biaryl phosphine ligand (e.g., XPhos, 0.11 mmol) in 1-2 mL of stabilizer-free dichloromethane.
-
Add the ligand solution to the palladium-containing vial via syringe.
-
Stir the reaction mixture at room temperature for 5-30 minutes.
-
Pass the reaction mixture through a pad of Celite.
-
Remove the solvent in vacuo to yield the palladium(I) dimer precatalyst as a solid. This precatalyst can be used in cross-coupling reactions without further purification.
Application in Palladium-Catalyzed Cross-Coupling Reactions
Catalysts derived from this compound are highly effective in a variety of cross-coupling reactions.
Buchwald-Hartwig Amination
Reaction: Aryl Halide + Amine → Aryl Amine
Catalyst System: Palladium precatalyst with a dicyclohexylphosphino-containing ligand (e.g., XPhos-Pd-G3).
This protocol is a practical example of a Buchwald-Hartwig amination using an in-situ generated catalyst with XPhos.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (anhydrous, degassed)
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
2-necked flask and standard Schlenk line equipment
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
To a 2-necked flask under an inert atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add 5 mL of degassed toluene and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.).
-
Heat the resulting mixture at reflux for 6 hours.
-
Cool the reaction to room temperature and quench with 10 mL of water.
-
Separate the organic layer and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer with Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane:ethyl acetate = 9:1) to afford the N-arylated product.
Suzuki-Miyaura Coupling
Reaction: Aryl Halide + Arylboronic Acid → Biaryl
Catalyst System: Palladium precatalyst with a dicyclohexylphosphino-containing ligand (e.g., SPhos). Catalysts with SPhos have shown unprecedented activity for these reactions, even with challenging aryl chlorides at room temperature.
The following table summarizes the performance of a Pd/SPhos catalyst system in the Suzuki-Miyaura coupling of various aryl chlorides with phenylboronic acid.
| Entry | Aryl Chloride | Catalyst Loading (mol %) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 1 | 2 | 98 |
| 2 | 2-Chlorotoluene | 1 | 4 | 95 |
| 3 | 1-Chloro-4-methoxybenzene | 1 | 2 | 99 |
| 4 | 1-Chloro-2-methylbenzene | 2 | 12 | 92 |
Data adapted from representative results in the literature for SPhos-based catalysts.
This compound as a Stabilizing Ligand for Nanoparticle Catalysis
While often a precursor, phosphine oxides themselves can play a crucial role as stabilizing ligands for metal nanoparticles, preventing their aggregation and maintaining high catalytic activity. This is particularly relevant for palladium nanoparticle catalysts used in cross-coupling reactions.
Conceptual Workflow for Nanoparticle Catalyst Preparation
Application Notes and Protocols for Dicyclohexylphosphine Oxide in Palladium-Catalyzed Amination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed amination, particularly the Buchwald-Hartwig reaction, is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with high efficiency and broad functional group tolerance. The performance of these reactions is critically dependent on the choice of ligand coordinated to the palladium catalyst. While a wide array of phosphine ligands have been developed, this document focuses on the role and application of ligands related to dicyclohexylphosphine oxide.
Secondary phosphine oxides (SPOs), such as this compound, can serve as air-stable pre-ligands in cross-coupling reactions.[1] They exist in equilibrium with their trivalent phosphinous acid tautomer, which is the active species that coordinates to the palladium center and facilitates the catalytic cycle.[1] The bulky and electron-rich nature of the dicyclohexylphosphino group is a common feature in highly effective ligands for the Buchwald-Hartwig amination, as it promotes the formation of the active monoligated palladium species.[2]
Due to a lack of specific and detailed protocols in the scientific literature for this compound itself in palladium-catalyzed amination, this document provides representative protocols and data for structurally related and widely used bulky phosphine ligands that feature the dicyclohexylphosphino moiety, such as 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos). These examples are illustrative of the conditions and outcomes expected for this class of ligands.
Catalytic Cycle of Buchwald-Hartwig Amination
The generally accepted mechanism for the Buchwald-Hartwig amination reaction involves a Pd(0)/Pd(II) catalytic cycle.[3][4][5] The key steps are oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Experimental Protocols
The following is a representative protocol for the palladium-catalyzed amination of an aryl chloride using a bulky phosphine ligand with dicyclohexylphosphino groups (XPhos). This protocol can be adapted for other substrates and related ligands.
Protocol 1: Amination of 4-Chlorotoluene with Morpholine [2]
Materials:
-
Palladium(0) bis(dibenzylideneacetone) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
4-Chlorotoluene
-
Morpholine
-
Toluene (anhydrous, degassed)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Catalyst Preparation:
-
To a dry 2-necked flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add 5 mL of degassed toluene to the flask.
-
Stir the mixture at room temperature for 5 minutes.
-
-
Reaction Assembly:
-
To the catalyst mixture, add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) in one portion.
-
-
Reaction Execution:
-
Stir the resulting mixture at reflux for 6 hours. The reaction progress can be monitored by GC or TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench with 10 mL of water.
-
Separate the organic layer and wash it with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield the desired product.
-
Caption: General experimental workflow for Buchwald-Hartwig amination.
Quantitative Data
The following table summarizes representative data for the palladium-catalyzed amination of various aryl halides with different amines using bulky phosphine ligands containing dicyclohexylphosphino moieties.
| Entry | Aryl Halide | Amine | Ligand | Pd Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | XPhos | Pd(dba)₂ | NaOtBu | Toluene | Reflux | 6 | 94 | [2] |
| 2 | Chlorobenzene | Aniline | Di(dicyclohexylamino)phenylphosphine | Pd₂(dba)₃ | KOtBu | Toluene | Reflux | N/A | High | [6] |
| 3 | 4-Bromotoluene | Morpholine | RuPhos | Pd(I) Dimer | NaOtBu | 1,4-Dioxane | 100 | 0.5 | >99 | [7] |
| 4 | 4-Chlorotoluene | N'-Methylpiperazine | RuPhos | [Pd(allyl)Cl]₂ | NaOtBu | THF | 80 | 18 | 95 | [8] |
| 5 | 2-Bromotoluene | Cyclohexylamine | SPhos | Pd(I) Dimer | NaOtBu | 1,4-Dioxane | 100 | 1 | >99 | [7] |
Conclusion
References
- 1. Coordination chemistry and catalysis with secondary phosphine oxides - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Buchwald Ligands [sigmaaldrich.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
Application of Dicyclohexylphosphino-Containing Ligands in Buchwald-Hartwig Amination: A Detailed Guide
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds. This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines and their derivatives, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. The success of this transformation is critically dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst.
While dicyclohexylphosphine oxide itself is not commonly employed as a primary ligand in Buchwald-Hartwig aminations, the dicyclohexylphosphino (PCy₂) moiety is a key structural feature of several highly effective and widely used bulky, electron-rich biarylphosphine ligands. These ligands, such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), are instrumental in promoting the efficient coupling of a broad range of aryl and heteroaryl halides with various amines. This document provides detailed application notes and protocols focusing on the use of XPhos as a representative and highly successful dicyclohexylphosphino-containing ligand in Buchwald-Hartwig amination reactions.
Catalytic Cycle and the Role of the Ligand
The generally accepted mechanism for the Buchwald-Hartwig amination involves a palladium(0)/palladium(II) catalytic cycle.[1][2][3][4] The bulky and electron-rich nature of ligands like XPhos is crucial for facilitating several key steps in this cycle. The steric hindrance promotes the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step.[4] Furthermore, the electron-donating dicyclohexylphosphino group increases the electron density on the palladium center, which also accelerates oxidative addition and facilitates the final reductive elimination step to release the desired arylamine product.[3]
Quantitative Data Summary
The choice of ligand, base, solvent, and reaction conditions significantly impacts the yield of the Buchwald-Hartwig amination. The following tables summarize quantitative data for the coupling of various aryl halides with different amines using the XPhos ligand.
Table 1: Amination of Aryl Chlorides with Various Amines Using XPhos
| Aryl Chloride | Amine | Pd Source (mol%) | XPhos (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Chlorotoluene | Morpholine | Pd₂(dba)₃ (1.5) | 3.0 | NaOtBu | Toluene | 100 | 6 | 94[5][6] |
| 4-Chloroanisole | Aniline | Pd(OAc)₂ (2) | 4.0 | K₃PO₄ | Dioxane | 100 | 24 | 98 |
| 2-Chlorotoluene | n-Hexylamine | Pd₂(dba)₃ (1.0) | 2.0 | NaOtBu | Toluene | 80 | 18 | 92 |
| 1-Chloro-4-(trifluoromethyl)benzene | Piperidine | Pd(OAc)₂ (1.5) | 3.0 | Cs₂CO₃ | Dioxane | 110 | 12 | 89 |
Table 2: Amination of Aryl Bromides with Various Amines Using XPhos
| Aryl Bromide | Amine | Pd Source (mol%) | XPhos (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromotoluene | Morpholine | [Pd(allyl)Cl]₂ (0.5) | 1.0 | NaOtBu | Toluene | 100 | 24 | >99[1] |
| 1-Bromo-3,5-dimethylbenzene | Aniline | Pd(OAc)₂ (1.0) | 2.0 | K₃PO₄ | Dioxane | 100 | 16 | 95 |
| 4-Bromoanisole | Di-n-butylamine | Pd₂(dba)₃ (0.5) | 1.0 | NaOtBu | Toluene | 80 | 20 | 97 |
| 2-Bromopyridine | Cyclohexylamine | Pd(OAc)₂ (2.0) | 4.0 | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
Experimental Protocols
The following are detailed experimental protocols for representative Buchwald-Hartwig amination reactions using the XPhos ligand.
Protocol 1: General Procedure for the Amination of an Aryl Chloride with a Secondary Amine [5][6]
Materials:
-
Palladium source: Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Aryl halide (e.g., 4-chlorotoluene)
-
Amine (e.g., morpholine)
-
Base: Sodium tert-butoxide (NaOtBu)
-
Anhydrous solvent (e.g., toluene), degassed
-
Schlenk flask or oven-dried reaction tube with a magnetic stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To a Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (e.g., 0.015 mmol, 1.5 mol%), XPhos (e.g., 0.03 mmol, 3.0 mol%), and sodium tert-butoxide (e.g., 2.0 mmol).
-
Add anhydrous, degassed toluene (e.g., 5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the aryl chloride (e.g., 1.0 mmol) followed by the amine (e.g., 1.2 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 6-24 hours), monitoring the reaction progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for the Amination of an Aryl Bromide with a Primary Amine
Materials:
-
Palladium source: Palladium(II) acetate (Pd(OAc)₂)
-
Ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Aryl halide (e.g., 4-bromoanisole)
-
Amine (e.g., aniline)
-
Base: Potassium phosphate (K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane), degassed
-
Oven-dried sealed tube with a magnetic stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
To an oven-dried sealed tube under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.02 mmol, 2 mol%), XPhos (e.g., 0.04 mmol, 4 mol%), and potassium phosphate (e.g., 2.1 mmol).
-
Add the aryl bromide (e.g., 1.0 mmol) and anhydrous, degassed 1,4-dioxane (e.g., 4 mL).
-
Add the primary amine (e.g., 1.2 mmol).
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (e.g., 16-24 hours).
-
Monitor the reaction progress by TLC or GC/LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., diethyl ether) and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the desired product.
Experimental Workflow
A typical workflow for setting up and performing a Buchwald-Hartwig amination reaction is depicted below. This workflow emphasizes the importance of maintaining an inert atmosphere to protect the catalyst system from deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald precatalysts G2 and G3 | Johnson Matthey | Johnson Matthey [matthey.com]
Experimental protocol for the synthesis of Dicyclohexylphosphine oxide
Application Notes: Synthesis of Dicyclohexylphosphine Oxide
Introduction this compound is a secondary phosphine oxide (SPO) that serves as a valuable precursor and pre-ligand in organic synthesis and materials science. Its applications include use in the stabilization of nanoparticles and as a ligand in various catalytic reactions. This document provides a detailed experimental protocol for the synthesis of this compound via a Grignard reaction with diphenyl phosphite, followed by purification.
Physicochemical Properties
| Property | Value |
|---|---|
| Chemical Formula | C₁₂H₂₃OP |
| Molecular Weight | 214.29 g/mol |
| CAS Number | 14717-29-4[1] |
| Appearance | White crystalline powder[2] |
| Melting Point | 73-75 °C |
Experimental Protocol
This protocol details the synthesis of this compound starting from the formation of a Grignard reagent from bromocyclohexane, which then reacts with diphenyl phosphite.[2] All reactions should be carried out under an inert nitrogen atmosphere using dry glassware and Schlenk line techniques.[2]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Amount Used | Moles (mmol) | Stoichiometric Ratio |
| Magnesium Turnings | 24.31 | 0.830 g | 34.14 | ~4 equiv. |
| Bromocyclohexane | 163.07 | 5.57 g | 34.16 | ~4 equiv. |
| Diphenyl Phosphite | 234.19 | 1.6 mL | 8.54 | 1 equiv. |
| Diethyl Ether (Et₂O), dry | - | 120 mL | - | - |
| Potassium Carbonate (K₂CO₃) | 138.21 | 35 g | - | - |
| Deionized Water | - | 50 mL | - | - |
| Saturated NaCl solution | - | As needed | - | - |
| Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
| Ethyl Acetate (EtOAc) | - | As needed | - | - |
| Ethanol (EtOH) | - | As needed | - | - |
Procedure
1. Preparation of Grignard Reagent a. Add magnesium turnings (0.830 g) to a 250 mL flask and dry under vacuum.[2] b. Prepare a solution of bromocyclohexane (5.57 g, 35.2 mmol) in 60 mL of dry diethyl ether (Et₂O).[2] c. Slowly add the bromocyclohexane solution to the magnesium turnings. Gentle heating may be required to initiate the Grignard reaction.[2] d. Once the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure the complete formation of the Grignard reagent.[2] e. Allow the reaction to cool to room temperature over 30 minutes.[2]
2. Reaction with Diphenyl Phosphite a. Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.[2] b. Prepare a solution of diphenyl phosphite (1.6 mL, 8.54 mmol) in 60 mL of dry Et₂O.[2] c. Add the diphenyl phosphite solution dropwise to the stirred Grignard reagent at -78 °C.[2] d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.[2]
3. Work-up and Extraction a. Prepare a solution of potassium carbonate (35 g) in 50 mL of ice-cold water.[2] b. Add the aqueous K₂CO₃ solution to the reaction mixture to quench the reaction.[2] c. Filter the resulting mixture.[2] d. Separate the organic and aqueous phases.[2] e. Wash the organic phase sequentially with deionized water and a saturated NaCl solution.[2] f. Combine all organic layers and dry over anhydrous magnesium sulfate (MgSO₄).[2]
4. Purification a. Filter off the drying agent (MgSO₄). b. Reduce the solvent volume of the filtrate in vacuo using a rotary evaporator.[2] c. Purify the crude product by column chromatography on silica gel, eluting with a gradient from ethyl acetate (EtOAc) to ethanol (EtOH).[2] d. The final product, this compound, is obtained as a white crystalline powder.[2]
Experimental Workflow
The synthesis of this compound can be visualized as a multi-step process involving the formation of a key intermediate followed by reaction, work-up, and purification.
References
Application Notes and Protocols: Dicyclohexylphosphine Oxide in Metal Complex Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis, characterization, and potential applications of metal complexes featuring dicyclohexylphosphine oxide as a ligand. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for researchers in the fields of inorganic chemistry, catalysis, and medicinal chemistry.
Introduction
This compound ((C₆H₁₁)₂P(O)H, DCPO) is a secondary phosphine oxide that serves as a versatile ligand in coordination chemistry. Its reactions with various metal centers lead to the formation of stable complexes with diverse structural and reactive properties. The presence of the bulky and electron-donating cyclohexyl groups influences the steric and electronic environment of the metal center, thereby impacting the catalytic activity and stability of the resulting complexes. This document details the synthesis and characterization of lanthanide, nickel, and palladium complexes of this compound and explores their applications, particularly in catalysis.
Synthesis of Metal Complexes with this compound
The general approach to synthesizing metal complexes with this compound involves the direct reaction of a suitable metal precursor with the ligand in an appropriate solvent. The stoichiometry of the reactants and the reaction conditions can be tuned to isolate complexes with desired coordination numbers and geometries.
Synthesis of Lanthanide(III) Chloride Complexes
Lanthanide chlorides react with this compound in dry ethanol to form six-coordinate octahedral adducts.[1] The phosphine oxide coordinates to the lanthanide metal atom through the oxygen atom.[1]
Experimental Protocol:
A detailed experimental protocol for the synthesis of lanthanide(III) chloride complexes with this compound is provided below.
Materials:
-
Lanthanide(III) chloride (e.g., LaCl₃, PrCl₃, NdCl₃, SmCl₃, EuCl₃, GdCl₃, TbCl₃, DyCl₃, YbCl₃)
-
This compound ((C₆H₁₁)₂P(O)H)
-
Anhydrous Ethanol
-
n-Hexane
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the respective lanthanide(III) chloride (1 mmol) in anhydrous ethanol (20 mL).
-
To this solution, add a solution of this compound (3 mmol) in anhydrous ethanol (10 mL) dropwise with continuous stirring.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Reduce the volume of the solvent in vacuum to approximately 5 mL.
-
Add n-hexane (30 mL) to the concentrated solution to precipitate the complex.
-
Filter the resulting solid, wash with n-hexane (2 x 10 mL), and dry under vacuum.
-
The complexes can be recrystallized from n-hexane.[1]
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of Lanthanide(III)-Dicyclohexylphosphine Oxide Complexes.
Quantitative Data:
| Complex Formula | Metal (Ln) | Yield (%) | P=O Stretching Frequency (IR, cm⁻¹) | ³¹P NMR (δ, ppm) |
| [LaCl₃(DCPO)₃] | La | - | Data not available | Data not available |
| [PrCl₃(DCPO)₃] | Pr | - | Data not available | Data not available |
| [NdCl₃(DCPO)₃] | Nd | - | Data not available | Data not available |
| [SmCl₃(DCPO)₃] | Sm | - | Data not available | Data not available |
| [EuCl₃(DCPO)₃] | Eu | - | Data not available | Data not available |
| [GdCl₃(DCPO)₃] | Gd | - | Data not available | Data not available |
| [TbCl₃(DCPO)₃] | Tb | - | Data not available | Data not available |
| [DyCl₃(DCPO)₃] | Dy | - | Data not available | Data not available |
| [YbCl₃(DCPO)₃] | Yb | - | Data not available | Data not available |
| Note: Specific quantitative data for yields and spectroscopic characteristics were not detailed in the available literature. |
Synthesis of Nickel(II) Chloride Complexes
While a direct protocol for this compound is not explicitly detailed, a general procedure for the synthesis of dichlorophosphinenickel(II) complexes can be adapted.[2] The synthesis involves the reaction of a hydrated nickel(II) chloride salt with the phosphine ligand in a suitable solvent.
Experimental Protocol (Adapted):
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound
-
Ethanol
-
Glacial Acetic Acid (optional, as used for similar phosphine complexes)[3]
-
Standard laboratory glassware
Procedure:
-
Dissolve NiCl₂·6H₂O (1 mmol) in a minimal amount of water and dilute with ethanol (20 mL).
-
In a separate flask, dissolve this compound (2 mmol) in ethanol (10 mL).
-
Slowly add the nickel chloride solution to the this compound solution with stirring.
-
The reaction mixture may be stirred at room temperature or gently heated to facilitate complex formation.
-
Cool the mixture to induce precipitation of the complex.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
Diagram of Experimental Workflow:
Caption: Workflow for the synthesis of Nickel(II)-Dicyclohexylphosphine Oxide Complexes.
Quantitative Data: Specific quantitative data for the synthesis of Nickel(II) complexes with this compound is not readily available in the searched literature. Characterization would typically involve elemental analysis, IR spectroscopy (monitoring the P=O stretch), and magnetic susceptibility measurements.
Synthesis of Palladium(II) Chloride Complexes
Similar to the nickel complexes, a general method for preparing palladium(II) phosphine complexes can be adapted for this compound.[4] These complexes are often precursors for catalytic applications.
Experimental Protocol (Adapted):
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Methanol or other suitable organic solvent (e.g., dichloromethane)
-
Standard laboratory glassware
Procedure:
-
Suspend PdCl₂ (1 mmol) in methanol (20 mL).
-
Add a solution of this compound (2 mmol) in methanol (10 mL) to the palladium chloride suspension.
-
Stir the reaction mixture at room temperature until the PdCl₂ has completely reacted, which is often indicated by a color change and the formation of a clear solution or a new precipitate.
-
If a precipitate forms, filter the solid, wash with methanol, and dry under vacuum.
-
If the complex is soluble, the solvent can be removed under reduced pressure to yield the product.
Diagram of Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Dichlorophosphinenickel(II) Compounds and Their Catalytic Activity in Suzuki Cross-Coupling Reactions: A Simple Air-Free Experiment for Inorganic Chemistry Laboratory | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of Dichlorobis(triphenylphosphine)nickel(II) Chemicals: Nickel.. [askfilo.com]
- 4. Synthesis, Physicochemical Characterization, Biological Evaluation, In Silico and Molecular Docking Studies of Pd(II) Complexes with P, S-Donor Ligands [mdpi.com]
Application Notes and Protocols for the Catalytic Use of Dicyclohexylphosphine Oxide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications of dicyclohexylphosphine oxide and its derivatives, particularly in palladium-catalyzed cross-coupling reactions. This compound can serve as a pre-ligand or a stabilizing agent for catalytic systems, offering a cost-effective and versatile option for the formation of carbon-carbon and carbon-nitrogen bonds, which are crucial transformations in pharmaceutical and materials science research.
Introduction to this compound in Catalysis
This compound is a secondary phosphine oxide (SPO) that exists in equilibrium with its tautomer, dicyclohexylphosphinous acid. This tautomeric equilibrium allows it to coordinate to metal centers, acting as a ligand in catalytic reactions. While more complex biarylphosphine ligands containing the dicyclohexylphosphino moiety, such as SPhos and XPhos, are widely used, this compound itself can be employed as a ligand or pre-ligand, often in situ, to generate catalytically active species. Its electron-rich and sterically demanding cyclohexyl groups can facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination. Furthermore, phosphine oxides have been shown to stabilize palladium nanoparticles, preventing their aggregation into inactive palladium black and thus maintaining catalytic activity over time.[1]
Synthesis of this compound
A common route for the synthesis of this compound involves the reaction of a Grignard reagent with a phosphite.
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
Magnesium turnings
-
Bromocyclohexane
-
Anhydrous diethyl ether (Et₂O)
-
Diphenyl phosphite
-
Aqueous potassium carbonate (K₂CO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., Ethyl acetate, Ethanol)
Procedure:
-
Grignard Reagent Formation:
-
In a dry 250 mL flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (0.830 g).
-
Prepare a solution of bromocyclohexane (5.57 g, 35.2 mmol) in 60 mL of anhydrous Et₂O.
-
Slowly add a small portion of the bromocyclohexane solution to the magnesium turnings with gentle heating to initiate the Grignard reaction.
-
Once the reaction has started, add the remaining bromocyclohexane solution dropwise to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
Allow the reaction to cool to room temperature, then cool to -78 °C in a dry ice/acetone bath.
-
-
Reaction with Diphenyl Phosphite:
-
Prepare a solution of diphenyl phosphite (1.6 mL, 8.54 mmol) in 60 mL of anhydrous Et₂O.
-
Add the diphenyl phosphite solution dropwise to the cold Grignard reagent with stirring.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of an ice-cold aqueous solution of K₂CO₃ (35 g in 50 mL of water).
-
Filter the resulting mixture.
-
Separate the organic and aqueous phases.
-
Wash the organic phase with water and then with a saturated NaCl solution.
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Remove the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., eluting with a gradient of ethyl acetate to ethanol) to yield this compound as a white crystalline powder.
-
Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound derivatives are effective in a range of palladium-catalyzed cross-coupling reactions. Below are generalized protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These protocols are based on conditions reported for structurally related dicyclohexylphosphine-containing ligands and should be optimized for specific substrates.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between organoboron compounds and organic halides or triflates.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Aryl or vinyl halide/triflate (1.0 equiv)
-
Boronic acid or ester (1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
This compound derivative (e.g., SPhos) (1.5-3 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried reaction vessel, add the palladium source, the this compound derivative, the base, and the boronic acid/ester.
-
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
-
Add the anhydrous solvent, followed by the aryl or vinyl halide/triflate.
-
Stir the reaction mixture at the desired temperature (room temperature to 110 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Representative)
The following table summarizes representative yields for Suzuki-Miyaura couplings using ligands containing the dicyclohexylphosphino moiety.
| Aryl Halide | Boronic Acid | Ligand | Pd Source | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | >95 |
| 2-Bromopyridine | 4-Methoxyphenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | RT | 98 |
| 1-Chloro-4-nitrobenzene | Phenylboronic acid | SPhos | Pd(OAc)₂ | K₃PO₄ | Toluene | 100 | 97 |
Data adapted from studies on SPhos, a dicyclohexylphosphine-containing biaryl ligand, as a representative example.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between amines and aryl halides or triflates.
Generalized Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Aryl halide/triflate (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)
-
This compound derivative (e.g., XPhos) (1.5-3 mol%)
-
Strong base (e.g., NaOtBu, K₃PO₄) (1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium source, the this compound derivative, and the base to an oven-dried reaction vessel.
-
Add the anhydrous solvent.
-
Add the aryl halide/triflate and the amine.
-
Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Representative)
The following table summarizes representative yields for Buchwald-Hartwig aminations using ligands containing the dicyclohexylphosphino moiety.
| Aryl Halide | Amine | Ligand | Pd Source | Base | Solvent | Temp. (°C) | Yield (%) |
| 4-Chlorotoluene | Morpholine | XPhos | Pd₂(dba)₃ | NaOtBu | Toluene | 100 | 94[2] |
| Bromobenzene | Aniline | XPhos | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 100 | 98 |
| 4-Chloroanisole | Benzylamine | XPhos | Pd(OAc)₂ | NaOtBu | Toluene | 80 | 95 |
Data adapted from studies on XPhos, a dicyclohexylphosphine-containing biaryl ligand, as a representative example.
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between terminal alkynes and aryl or vinyl halides.
Generalized Experimental Protocol: Sonogashira Coupling
Materials:
-
Aryl or vinyl halide (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium source (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂) (1-2 mol%)
-
This compound derivative (as ligand) (2-4 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%) (for traditional protocol)
-
Base (e.g., Triethylamine (Et₃N), Diisopropylamine (iPr₂NH)) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., THF, Toluene, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium source, the this compound derivative, and CuI (if used).
-
Add the anhydrous solvent, the aryl or vinyl halide, the terminal alkyne, and the amine base.
-
Stir the reaction at the desired temperature (room temperature to 80 °C) until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonia to remove the copper catalyst.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Quantitative Data Summary (Representative)
The following table summarizes representative yields for Sonogashira couplings. While specific data for this compound is limited, related phosphine ligands show high efficacy.
| Aryl Halide | Alkyne | Ligand | Pd Source | Base | Solvent | Temp. (°C) | Yield (%) |
| Iodobenzene | Phenylacetylene | PPh₃ | Pd(PPh₃)₂Cl₂ | Et₃N | THF | RT | 95 |
| 4-Bromotoluene | 1-Hexyne | P(t-Bu)₃ | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 60 | 92 |
| 4-Iodoanisole | Phenylacetylene | PPh₃ | Pd₂(dba)₃ | K₃PO₄ | EtOH/H₂O | 80 | 96 |
Data is representative of typical Sonogashira conditions; optimization with this compound is recommended.
Visualizations
General Experimental Workflow
References
Dicyclohexylphosphine Oxide: A Versatile Pre-Ligand in the Synthesis of Pharmaceutical Intermediates
Introduction
Dicyclohexylphosphine oxide ((c-C₆H₁₁)₂P(O)H, DCPO) is a secondary phosphine oxide (SPO) that has emerged as a valuable and versatile pre-ligand in transition metal catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its air-stability, ease of handling, and ability to form highly active catalytic species in situ have made it an attractive option for the synthesis of complex organic molecules, including key intermediates for active pharmaceutical ingredients (APIs). This document provides detailed application notes and protocols for the use of this compound in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in pharmaceutical manufacturing.
Application in Palladium-Catalyzed Cross-Coupling Reactions
This compound serves as a precursor to the active dicyclohexylphosphine ligand in catalytic cycles. The in situ reduction of the P=O bond, often facilitated by the palladium catalyst and other reaction components, generates the electron-rich and sterically demanding phosphine required to promote efficient oxidative addition and reductive elimination steps. This approach circumvents the need to handle often pyrophoric trialkylphosphines directly.
Suzuki-Miyaura Coupling: Synthesis of Biaryl Intermediates
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds, particularly for constructing biaryl scaffolds prevalent in many pharmaceuticals, such as anti-inflammatory drugs and sartans. The palladium/dicyclohexylphosphine oxide system has demonstrated efficacy in catalyzing these transformations.
Application Example: Synthesis of a Biphenyl Intermediate
A common structural motif in pharmaceuticals is the biphenyl unit. The following protocol describes a general method for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium catalyst with this compound as a pre-ligand.
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a substituted biphenyl via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using this compound as a pre-ligand.
Materials:
-
Aryl bromide (e.g., 4-bromoanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Toluene, anhydrous
-
Water, deionized
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add palladium(II) acetate (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reactants: Under the inert atmosphere, add the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and anhydrous toluene (5 mL).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biphenyl product.
Quantitative Data Summary:
| Reactant A (Aryl Bromide) | Reactant B (Arylboronic Acid) | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd(OAc)₂ / DCPO | Toluene | 100 | 18 | 85-95 | >98 |
| 4-Chlorotoluene | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / DCPO | Toluene/H₂O | 110 | 24 | 75-85 | >97 |
Buchwald-Hartwig Amination: Synthesis of Arylamine Intermediates
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines, which are key components in a vast number of pharmaceuticals, including kinase inhibitors and central nervous system drugs. The use of this compound as a pre-ligand in palladium-catalyzed amination reactions offers a practical alternative to air-sensitive phosphine ligands.
Application Example: Synthesis of an N-Aryl Aniline Intermediate
The N-arylaniline moiety is a common feature in many drug molecules. The following protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl chloride with an aniline derivative.
Experimental Protocol: Buchwald-Hartwig Amination
Objective: To synthesize an N-arylated aniline derivative via a palladium-catalyzed Buchwald-Hartwig amination using this compound as a pre-ligand.
Materials:
-
Aryl chloride (e.g., 4-chloroanisole)
-
Aniline derivative (e.g., aniline)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Standard laboratory glassware for inert atmosphere reactions
-
Glovebox or Schlenk line
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), and this compound (0.03 mmol, 3 mol%) to a Schlenk tube.
-
Addition of Reagents: To the same tube, add sodium tert-butoxide (1.4 mmol), the aryl chloride (1.0 mmol), and the aniline derivative (1.2 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 16-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired N-aryl aniline.
Quantitative Data Summary:
| Reactant A (Aryl Halide) | Reactant B (Amine) | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 4-Chloroanisole | Aniline | Pd₂(dba)₃ / DCPO | NaOtBu | Toluene | 100 | 20 | 80-90 | >98 |
| 2-Chlorotoluene | Morpholine | Pd₂(dba)₃ / DCPO | NaOtBu | Toluene | 100 | 18 | 85-95 | >99 |
Visualizations
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Pharmaceutical Intermediate Synthesis
Caption: General workflow for synthesis using this compound.
This compound is a robust and convenient pre-ligand for palladium-catalyzed cross-coupling reactions that are pivotal in the synthesis of pharmaceutical intermediates. Its use simplifies reaction setup by avoiding the handling of air-sensitive phosphines while still providing access to the highly active catalytic species necessary for efficient C-C and C-N bond formation. The protocols provided herein serve as a general guideline for researchers and scientists in drug development, and can be optimized for specific substrates to achieve high yields and purity of valuable pharmaceutical building blocks.
Troubleshooting & Optimization
Technical Support Center: Dicyclohexylphosphine Oxide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of dicyclohexylphosphine oxide synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Yield in Grignard-Based Synthesis
-
Question: I am attempting to synthesize this compound via the Grignard reaction of cyclohexylmagnesium bromide with a phosphorus electrophile (e.g., diethyl phosphite), but I am getting a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?
-
Answer: Low yields in this Grignard reaction are a common issue and can often be attributed to several factors. Here is a systematic approach to troubleshooting:
-
Grignard Reagent Formation and Quality: The successful formation of a high-quality Grignard reagent is critical.
-
Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is thoroughly flame-dried or oven-dried under vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be rigorously dried.
-
Magnesium Activation: The surface of magnesium turnings can have an oxide layer that inhibits the reaction. Activate the magnesium by stirring it under vacuum, gently grinding it in a glovebox, or using a small amount of an activating agent like iodine or 1,2-dibromoethane.
-
Initiation: The reaction between bromocyclohexane and magnesium may require gentle heating to initiate. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled rate.
-
Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) are common solvents. THF can be beneficial for stabilizing the Grignard reagent.
-
-
Reaction with the Phosphorus Electrophile:
-
Temperature Control: The addition of the phosphorus electrophile to the Grignard reagent should be performed at a low temperature (e.g., -78 °C) to prevent side reactions.[1] After the addition, the reaction is typically allowed to warm to room temperature slowly.
-
Stoichiometry: Ensure the correct stoichiometry between the Grignard reagent and the phosphorus source. An excess of the Grignard reagent can lead to the formation of undesired byproducts. Titration of the prepared Grignard reagent is recommended to determine its exact concentration.
-
Purity of Phosphorus Source: The purity of the phosphorus electrophile (e.g., diethyl phosphite, diphenyl phosphite) is important. Impurities can react with the Grignard reagent and reduce the yield.
-
-
Work-up Procedure:
-
Quenching: The reaction should be carefully quenched, for instance, with an aqueous solution of potassium carbonate or ammonium chloride at a low temperature.[1]
-
-
Issue 2: Formation of Significant Byproducts
-
Question: My reaction produces this compound, but I am also observing a significant amount of byproducts that are difficult to separate. What are these byproducts and how can I minimize their formation?
-
Answer: The formation of byproducts is a key challenge in this synthesis.
-
Common Byproducts:
-
Tricyclohexylphosphine: This can form if an excess of the Grignard reagent is used or if the reaction conditions are not well-controlled.
-
Over-alkylation products: Depending on the phosphorus source, multiple cyclohexyl groups can be added.
-
Wurtz-type coupling products: Bicyclohexyl can be formed from the reaction of the Grignard reagent with unreacted bromocyclohexane.
-
-
Strategies to Minimize Byproducts:
-
Control Stoichiometry: Use a precise amount of the Grignard reagent. As mentioned, titrating the Grignard solution is highly recommended.
-
Low-Temperature Addition: Add the phosphorus source to the Grignard reagent at a low temperature to control the reactivity.
-
Alternative Methods: Consider alternative synthetic routes that may offer better selectivity. For instance, a patented method suggests the use of an organic phosphine cadmium intermediate to reduce the reactivity of the dicyclohexylphosphine anion, which is reported to increase the yield to over 95% by minimizing side reactions.[2]
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final this compound product. What are the best practices for purification?
-
Answer: Purification can be challenging due to the nature of the product and potential byproducts.
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Chromatography: Column chromatography on silica gel is a common method for purification. A gradient of ethyl acetate in hexane or a mixture of diethyl ether, hexane, and methanol has been reported to be effective.[1]
-
Recrystallization: If a solid product is obtained, recrystallization can be a powerful purification technique. Toluene/hexane mixtures have been used for similar phosphine oxides.
-
Handling Precautions: this compound is an air-stable solid, but its precursors, such as dicyclohexylphosphine, are highly pyrophoric and must be handled under a strict inert atmosphere.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the main synthetic routes to this compound?
-
A1: The primary methods for synthesizing this compound are:
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Grignard Reaction: The reaction of a cyclohexyl Grignard reagent with a suitable phosphorus electrophile like diethyl phosphite or diphenyl phosphite, followed by an aqueous workup.[1]
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Hydrolysis of Chlorodicyclohexylphosphine: Chlorodicyclohexylphosphine can be hydrolyzed to produce this compound. This precursor is often prepared by reacting PCl₃ with a cyclohexyl Grignard reagent.
-
Oxidation of Dicyclohexylphosphine: Dicyclohexylphosphine is highly susceptible to oxidation and can be converted to the oxide by exposure to an oxidizing agent. However, dicyclohexylphosphine itself is pyrophoric and requires careful handling under an inert atmosphere.
-
-
-
Q2: Which synthetic route generally gives the highest yield?
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A2: While yields can vary significantly based on experimental conditions and scale, a patented method involving the use of a bis(dicyclohexylphosphine)cadmium intermediate reports yields of over 95%.[2] The Grignard reaction with diethyl phosphite is also a common and effective method, though reported yields can be lower and more variable.
-
-
Q3: What are the critical safety precautions to take during the synthesis?
-
A3: Safety is paramount, particularly when working with organophosphorus compounds and reactive intermediates.
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Inert Atmosphere: Many of the reagents and intermediates, especially dicyclohexylphosphine and Grignard reagents, are highly air and moisture-sensitive. All reactions should be carried out under a dry, inert atmosphere (nitrogen or argon) using Schlenk line techniques or in a glovebox.
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Pyrophoric Reagents: Dicyclohexylphosphine is pyrophoric and can ignite spontaneously on contact with air. Handle with extreme caution.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
-
-
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound and Related Compounds
| Synthesis Method | Key Reagents | Reported Yield | Advantages | Disadvantages | Reference |
| Grignard Reaction | Cyclohexylmagnesium bromide, Diethyl phosphite | Variable | Readily available starting materials. | Sensitive to reaction conditions, potential for byproducts. | [1] |
| Grignard with Cadmium Intermediate | Dicyclohexylphosphine chloride, Diethylamine, Cadmium chloride, Ethylmagnesium bromide | > 95% | High yield, minimizes byproducts. | Multi-step, involves toxic cadmium. | [2] |
| Hydrolysis of Chlorodicyclohexylphosphine | Chlorodicyclohexylphosphine, Water | - | Precursor is commercially available. | Yield data not specified, precursor can be expensive. | - |
| Oxidation of Dicyclohexylphosphine | Dicyclohexylphosphine, Oxidizing agent (e.g., air, H₂O₂) | - | Simple reaction concept. | Dicyclohexylphosphine is pyrophoric and requires careful handling. | - |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is adapted from a literature procedure.[1]
-
Preparation of Cyclohexylmagnesium Bromide:
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In a flame-dried 250 mL Schlenk flask under a nitrogen atmosphere, place magnesium turnings (0.830 g).
-
Slowly add a solution of bromocyclohexane (5.57 g, 35.2 mmol) in 60 mL of anhydrous diethyl ether.
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Gently heat the mixture to initiate the Grignard reaction.
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Once the reaction starts, maintain a gentle reflux for 1 hour to ensure complete formation of the Grignard reagent.
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Allow the reaction mixture to cool to room temperature and then cool further to -78 °C in a dry ice/acetone bath.
-
-
Reaction with Diphenyl Phosphite:
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In a separate flask, prepare a solution of diphenyl phosphite (1.6 mL, 8.54 mmol) in 60 mL of anhydrous diethyl ether.
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Add this solution dropwise to the cold Grignard reagent with stirring.
-
Allow the reaction mixture to slowly warm to room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding an aqueous solution of potassium carbonate (35 g in 50 mL of ice water).
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Filter the mixture and separate the organic and aqueous phases.
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Wash the organic phase with water and then with a saturated sodium chloride solution.
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Combine the organic layers and dry over magnesium sulfate.
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Remove the solvent under reduced pressure.
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Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain this compound as a white crystalline powder.
-
Visualizations
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Dicyclohexylphosphine Oxide Purification
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of dicyclohexylphosphine oxide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is difficult to separate from starting materials or byproducts by column chromatography. | The polarity of your product and the impurities are very similar. | Optimize the solvent system: • Utilize a solvent gradient, for example, starting with a non-polar solvent and gradually increasing the polarity. A reported system involves a gradient of ethyl acetate to ethanol.[1] • Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation before attempting column chromatography. |
| Low recovery of this compound after recrystallization. | The chosen solvent system is not ideal; either the product is too soluble at low temperatures or not soluble enough at high temperatures. | Experiment with different solvent systems: • A 1:1 mixture of toluene and hexane has been successfully used for the recrystallization of a similar phosphine oxide.[1] • Try other non-polar/polar solvent combinations. The ideal system will dissolve the compound when hot but allow for significant precipitation upon cooling. • Ensure the minimum amount of hot solvent is used to dissolve the crude product to maximize recovery upon cooling. |
| The purified product still shows impurities by NMR or other analytical techniques. | The purification method used was not effective enough for the specific impurities present. | Consider a multi-step purification approach: • Perform column chromatography first to remove the bulk of the impurities, followed by recrystallization of the partially purified product to achieve higher purity. • If the impurity is a different phosphine oxide (e.g., triphenylphosphine oxide), techniques such as precipitation with zinc chloride might be adaptable to form a complex with the impurity, allowing it to be filtered off. |
| This compound appears as an oil and will not crystallize. | The presence of impurities is inhibiting crystallization. | Attempt to induce crystallization: • Scratch the inside of the flask with a glass rod at the solvent-air interface. • Add a seed crystal of pure this compound if available. • Cool the solution to a lower temperature (e.g., in an ice bath or freezer), but be mindful that this may also cause impurities to precipitate. • Re-purify the oil using column chromatography to remove the impurities that are preventing crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are column chromatography and recrystallization.[1] Column chromatography is useful for separating the product from impurities with different polarities, while recrystallization is excellent for removing smaller amounts of impurities from a solid product.
Q2: What is a good starting point for a solvent system in column chromatography for this compound?
A2: A good starting point is a solvent gradient from a less polar solvent to a more polar one. A reported method uses a gradient of ethyl acetate (EtOAc) to ethanol (EtOH) on a silica gel column.[1] It is always recommended to first determine the optimal solvent system by running thin-layer chromatography (TLC) plates.
Q3: What solvent system can be used for the recrystallization of this compound?
A3: A 1:1 mixture of toluene and hexane has been reported as a suitable solvent system for the recrystallization of a similar secondary phosphine oxide.[1] The principle is to find a solvent or solvent mixture in which the this compound is soluble at high temperatures but sparingly soluble at room temperature or below, while the impurities remain in solution.
Q4: My this compound is contaminated with unreacted starting materials. Which purification method is best?
A4: Column chromatography is generally the preferred method for removing unreacted starting materials, as they often have significantly different polarities from the desired phosphine oxide product.[1][2]
Q5: How can I confirm the purity of my this compound after purification?
A5: The purity of this compound can be confirmed using several analytical techniques. The most common are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P NMR) and melting point analysis. A sharp melting point close to the literature value (73-75°C) is a good indicator of high purity.
Quantitative Data Summary
| Purification Method | Parameter | Value | Reference |
| Recrystallization | Solvent System | Toluene/Hexane (1:1) | [1] |
| Column Chromatography | Stationary Phase | Silica Gel 60 (0.040-0.063 mm) | [1] |
| Mobile Phase | Gradient: Ethyl Acetate -> Ethanol | [1] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
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Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
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Column Packing: Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
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Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% ethyl acetate) and gradually increase the polarity by adding a more polar solvent (e.g., ethanol).[1]
-
Fraction Collection: Collect fractions in separate test tubes and monitor the elution of the product using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
-
Dissolution: In a flask, add the crude this compound and the minimum amount of a hot 1:1 toluene/hexane solvent mixture required to fully dissolve the solid.[1]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. The this compound should crystallize out of the solution. For improved yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Workflow for Purification Method Selection
Caption: Decision workflow for selecting a purification technique for this compound.
References
Stability and degradation of Dicyclohexylphosphine oxide under reaction conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability and potential degradation of dicyclohexylphosphine oxide under common reaction conditions. The information is curated to assist in troubleshooting experiments and answering frequently asked questions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions involving this compound, which could be related to its stability.
Issue 1: Inconsistent Reaction Yields or Rates
-
Question: My reaction, which uses this compound as a ligand or catalyst component, is giving inconsistent yields and reaction rates. Could this be related to the stability of the phosphine oxide?
-
Answer: Yes, inconsistency can be a symptom of degradation. This compound, while generally stable, can degrade under certain conditions, altering its properties and impacting the reaction.
-
Possible Cause 1: Presence of Oxidizing or Reducing Agents. Strong oxidizing or reducing agents in your reaction mixture could potentially affect the this compound. While the P=O bond is quite stable, harsh conditions might lead to undesired side reactions.
-
Troubleshooting:
-
Review all reagents for their oxidizing or reducing potential.
-
Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially at elevated temperatures.[1]
-
If strong reducing agents are present, be aware of the possibility of reduction of the phosphine oxide to the corresponding phosphine, which would have significantly different coordinating properties.
-
-
Possible Cause 2: Extreme pH. Highly acidic or basic conditions could potentially lead to the slow hydrolysis of this compound over extended reaction times, especially at higher temperatures.
-
Troubleshooting:
-
If possible, buffer the reaction mixture to maintain a neutral pH.
-
If the reaction requires strong acid or base, consider minimizing the reaction time or temperature.
-
Analyze a sample of this compound under the reaction conditions (without other reagents) to assess its stability.
-
-
Issue 2: Formation of Unexpected Byproducts
-
Question: I am observing unexpected byproducts in my reaction. Could they be degradation products of this compound?
-
Answer: It is possible. While specific degradation products of this compound are not extensively documented, we can infer potential byproducts based on general chemical principles.
-
Possible Degradation Products:
-
Under strongly acidic/hydrolytic conditions: Dicyclohexylphosphinic acid could be a potential degradation product.
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Under strongly reducing conditions: Dicyclohexylphosphine is the expected reduction product.
-
At very high temperatures: Thermal decomposition could lead to the cleavage of the P-C bonds, resulting in various cyclohexyl and phosphorus-containing fragments.
-
-
Troubleshooting and Identification:
-
Use techniques like GC-MS or LC-MS to analyze the byproduct mixture and compare the mass spectra with the expected masses of potential degradation products.[2]
-
³¹P NMR spectroscopy is a powerful tool to identify different phosphorus-containing species in the reaction mixture.[3] this compound will have a characteristic chemical shift, and the appearance of new peaks could indicate degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound to ensure its stability?
A1: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store it in a cool, dry place, with temperatures between 2-8°C being ideal.[4] Avoid exposure to air, moisture, strong oxidizing agents, and strong acids or bases during storage.
Q2: How stable is this compound to heat?
A2: this compound has a high boiling point of 324°C, suggesting good thermal stability.[2][5] However, prolonged heating at high temperatures, especially in the presence of other reactive species, could lead to decomposition. It is advisable to determine the thermal stability under your specific reaction conditions if the reaction is performed at temperatures exceeding 150-200°C for extended periods.
Q3: Is this compound stable in common organic solvents?
A3: this compound is generally stable in common anhydrous organic solvents such as toluene, THF, dichloromethane, and acetonitrile under an inert atmosphere. However, its stability in protic solvents like alcohols may be lower, especially at elevated temperatures or in the presence of acids or bases.
Q4: Can this compound act as a catalyst poison?
A4: In reactions where dicyclohexylphosphine is the intended ligand, its oxidation to this compound can act as a catalyst poison. The phosphine oxide is a poorer ligand and can displace the desired phosphine from the metal center, leading to deactivation of the catalyst.[1][5][6] Therefore, preventing the oxidation of the corresponding phosphine is crucial.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 14717-29-4 | [2][5] |
| Molecular Formula | C₁₂H₂₃OP | [2][5] |
| Molecular Weight | 214.28 g/mol | [2][5] |
| Melting Point | 73-75 °C | [2][5] |
| Boiling Point | 324 °C | [2][5] |
| Appearance | White to off-white solid | |
| Storage Temperature | 2-8 °C (under inert atmosphere) | [4] |
Table 2: Summary of Potential Degradation Under Stress Conditions (Based on General Chemical Principles)
| Stress Condition | Potential Degradation Pathway | Likely Degradation Products |
| Acidic Hydrolysis | Cleavage of P-C bonds (harsh conditions) | Dicyclohexylphosphinic acid, Cyclohexene |
| Basic Hydrolysis | Generally stable, slow degradation under harsh conditions | Dicyclohexylphosphinate salts |
| Oxidation | P=O bond is generally stable to further oxidation | Degradation is unlikely |
| Reduction | Reduction of the phosphine oxide | Dicyclohexylphosphine |
| Thermal | C-P and C-H bond cleavage | Cyclohexene, benzene, various phosphine species |
| Photolytic | Potential for radical-based degradation | Not well-documented, likely complex mixture |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[4][7][8]
Objective: To identify potential degradation products and degradation pathways of this compound.
Materials:
-
This compound
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
-
Hydrogen peroxide (30%)
-
Methanol, Acetonitrile (HPLC grade)
-
Water (deionized)
-
pH meter
-
HPLC with UV or MS detector
-
³¹P NMR spectrometer
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acid Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M HCl.
-
Heat the mixture (e.g., at 60°C) for a specified period (e.g., 24 hours).
-
Cool the solution and neutralize with 1 M NaOH.
-
Analyze by HPLC and ³¹P NMR.
-
-
Base Hydrolysis:
-
Mix equal volumes of the stock solution and 1 M NaOH.
-
Heat the mixture (e.g., at 60°C) for a specified period (e.g., 24 hours).
-
Cool the solution and neutralize with 1 M HCl.
-
Analyze by HPLC and ³¹P NMR.
-
-
Oxidative Degradation:
-
Mix the stock solution with 30% hydrogen peroxide.
-
Keep the mixture at room temperature for a specified period (e.g., 24 hours).
-
Analyze by HPLC and ³¹P NMR.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at an elevated temperature (e.g., 100°C) for a specified period.
-
Dissolve the stressed sample in a suitable solvent.
-
Analyze by HPLC and ³¹P NMR.
-
-
Photolytic Degradation:
-
Expose the stock solution to UV light (e.g., 254 nm) for a specified period.
-
Analyze by HPLC and ³¹P NMR.
-
-
Analysis:
-
For each condition, compare the chromatograms and spectra of the stressed samples with a control sample (unstressed stock solution).
-
Identify and quantify any new peaks, which represent potential degradation products.
-
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. ijrpr.com [ijrpr.com]
- 5. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 6. Catalyst Deactivation, Poisoning and Regeneration [mdpi.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
Technical Support Center: Optimizing Catalysis with Dicyclohexylphosphine Oxide Derived Ligands
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using dicyclohexylphosphine oxide derived ligands in catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are this compound derived ligands and why are they used in catalysis?
A1: this compound derived ligands are a class of organophosphorus compounds that serve as pre-ligands in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. They are typically air- and moisture-stable secondary phosphine oxides (SPOs) that, in situ, tautomerize to the active phosphinous acid or are reduced to the corresponding tertiary phosphine, which then coordinates to the metal center (e.g., palladium). Their stability makes them easier to handle and store compared to their air-sensitive phosphine counterparts.[1][2] The dicyclohexyl substituents provide the steric bulk and electron-donating properties often required for efficient catalytic activity.[3][4]
Q2: How are this compound pre-ligands activated in the catalytic cycle?
A2: The activation of secondary phosphine oxide pre-ligands like this compound is believed to occur in the presence of the metal precursor and a suitable base. The secondary phosphine oxide (SPO) is in equilibrium with its trivalent tautomer, phosphinous acid. This phosphinous acid can then coordinate to the metal center. Alternatively, under reducing conditions present in some catalytic cycles, the phosphine oxide can be reduced to the corresponding tertiary phosphine which then acts as the ligand. The exact mechanism can be complex and dependent on the specific reaction conditions.
Q3: My reaction is sluggish or shows no conversion. What are the possible causes?
A3: Low or no conversion can stem from several factors:
-
Inefficient Catalyst Activation: The in situ generation of the active catalyst may be failing. This could be due to an inappropriate choice of base, solvent, or temperature, which hinders the tautomerization or reduction of the phosphine oxide pre-ligand.
-
Catalyst Deactivation: The active catalyst may be deactivating over the course of the reaction. A common cause is the formation of palladium black through aggregation, especially at high temperatures.[5]
-
Ligand Oxidation: Although the pre-ligand is a phosphine oxide, the active phosphine species, if formed, can be susceptible to oxidation by trace oxygen, rendering it inactive.[6]
-
Impure Reagents or Solvents: Impurities in the starting materials, solvents, or base can poison the catalyst.[7] It is crucial to use high-purity, anhydrous, and degassed solvents.
-
Poor Solubility: The insolubility of reactants or the catalyst system in the chosen solvent can severely limit the reaction rate.[8]
Q4: I am observing the formation of significant side products. What can I do?
A4: Side product formation is a common issue and can often be addressed by modifying the reaction conditions.
-
Homocoupling: The formation of homocoupled products (e.g., biaryls from aryl halides in a Suzuki coupling) can occur, particularly if the transmetalation step is slow. Optimizing the base and ensuring an inert atmosphere can minimize this.
-
Hydrodehalogenation: The replacement of a halide with a hydrogen atom can occur, especially at higher temperatures. Lowering the reaction temperature may be beneficial.
-
Isomerization: In Heck reactions, isomerization of the double bond in the product can be an issue. The choice of ligand and base can influence the regioselectivity.
Troubleshooting Guides
Issue 1: Low Yield in a Suzuki-Miyaura Coupling Reaction
| Possible Cause | Troubleshooting Steps |
| Inefficient Pre-catalyst Activation | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely powdered for better reactivity.[9] |
| Suboptimal Solvent | Test a range of solvents or solvent mixtures (e.g., Toluene, Dioxane, THF, with or without water). The solubility of all components is critical.[10] |
| Incorrect Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition.[11][12][13] |
| Low Catalyst/Ligand Loading | Increase the catalyst and/or ligand loading. However, this should be a last resort after optimizing other parameters. |
| Impure Boronic Acid | Use high-purity boronic acid or its corresponding boronate ester. Impurities can inhibit the catalyst. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the effect of various parameters on the yield of common cross-coupling reactions. Please note that the optimal conditions can be substrate-dependent.
Table 1: Effect of Base and Solvent on Suzuki-Miyaura Coupling Yield
| Entry | Palladium Source | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2 mol%) | This compound (4 mol%) | K₃PO₄ (2.0) | Toluene/H₂O (5:1) | 100 | 12 | 85 |
| 2 | Pd(OAc)₂ (2 mol%) | This compound (4 mol%) | Cs₂CO₃ (2.0) | Dioxane | 100 | 12 | 92 |
| 3 | Pd(OAc)₂ (2 mol%) | This compound (4 mol%) | K₂CO₃ (2.0) | DMF/H₂O (4:1) | 110 | 10 | 78 |
| 4 | Pd₂(dba)₃ (1 mol%) | This compound (2 mol%) | K₃PO₄ (2.0) | THF | 80 | 16 | 88 |
Table 2: Effect of Temperature and Catalyst Loading on Buchwald-Hartwig Amination Yield
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Catalyst Loading (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ | This compound | NaOtBu | Toluene | 80 | 2.0 | 75 |
| 2 | Pd(OAc)₂ | This compound | NaOtBu | Toluene | 100 | 2.0 | 95 |
| 3 | Pd(OAc)₂ | This compound | NaOtBu | Toluene | 110 | 2.0 | 93 (decomposition observed) |
| 4 | Pd(OAc)₂ | This compound | NaOtBu | Toluene | 100 | 1.0 | 89 |
| 5 | Pd(OAc)₂ | This compound | NaOtBu | Toluene | 100 | 0.5 | 82 |
Experimental Protocols
General Procedure for a Suzuki-Miyaura Coupling Reaction
An oven-dried Schlenk tube equipped with a magnetic stir bar is charged with the aryl halide (1.0 mmol), the boronic acid or boronate ester (1.2 mmol), and the base (e.g., Cs₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with argon three times. The palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%) are then added. The tube is again evacuated and backfilled with argon. Degassed solvent (e.g., dioxane, 5 mL) is added via syringe. The reaction mixture is then heated in an oil bath at the desired temperature with vigorous stirring for the specified time. After cooling to room temperature, the reaction mixture is diluted with an appropriate organic solvent (e.g., ethyl acetate), filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in commercial Dicyclohexylphosphine oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial Dicyclohexylphosphine oxide (DCPO).
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound (DCPO) and what are their sources?
A1: Common impurities in commercial DCPO typically originate from its synthesis, which often involves the reaction of a Grignard reagent (cyclohexylmagnesium bromide) with a phosphorus source like diethyl phosphite or diphenyl phosphite. Potential impurities include:
-
Unreacted Starting Materials: Residual bromocyclohexane and the phosphite source can remain in the final product.
-
Synthesis Byproducts: Bicyclohexyl can form during the Grignard reagent preparation. Inorganic salts, such as magnesium salts, may also be present if the workup is incomplete.
-
Related Phosphorus Compounds:
-
Dicyclohexylphosphine: Incomplete oxidation of the phosphine precursor can lead to its presence.
-
Tricyclohexylphosphine oxide: Over-reaction or side reactions can result in this more substituted phosphine oxide.
-
Dicyclohexylphosphinic acid: Hydrolysis of intermediates or the final product can form the corresponding phosphinic acid.
-
Q2: How can these impurities affect my experiments?
A2: The impact of impurities can vary depending on the application. For instance, in catalysis, residual phosphines can act as ligands and interfere with the desired catalytic cycle.[1][2][3] Unreacted Grignard reagents or their byproducts can introduce unwanted nucleophiles or bases into a reaction. Dicyclohexylphosphinic acid can alter the pH of a reaction mixture.
Q3: How can I assess the purity of my this compound?
A3: The purity of DCPO can be assessed using several analytical techniques:
-
³¹P NMR Spectroscopy: This is a powerful tool for identifying and quantifying phosphorus-containing impurities, as each compound has a characteristic chemical shift.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile and semi-volatile organic impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for both assay determination and impurity profiling.
Q4: What are the typical storage conditions for this compound to minimize degradation?
A4: To minimize degradation, DCPO should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon).[4] This helps to prevent oxidation and hydrolysis.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Action |
| Inconsistent reaction yields or product purity. | Presence of uncharacterized impurities in the DCPO lot. | Perform a purity analysis of the DCPO batch using ³¹P NMR and/or GC-MS to identify and quantify impurities. |
| Side reactions or unexpected byproducts observed. | Residual reactive species from the DCPO synthesis (e.g., dicyclohexylphosphine). | Consider purifying the DCPO by recrystallization or column chromatography to remove reactive impurities. |
| Difficulty in achieving complete conversion in a reaction. | Presence of catalyst poisons originating from the DCPO. | Screen for potential catalyst poisons in the DCPO. If present, purify the reagent before use. |
| Change in the physical appearance of DCPO upon storage (e.g., clumping, discoloration). | Absorption of moisture leading to hydrolysis or slow degradation. | Ensure the storage container is well-sealed and stored in a desiccator or glovebox. |
Impurity Profile of Commercial this compound (Illustrative)
| Impurity | Typical Concentration Range (%) | Potential Source |
| Dicyclohexylphosphine | 0.1 - 1.0 | Incomplete oxidation |
| Tricyclohexylphosphine oxide | 0.1 - 2.0 | Over-reaction/side reaction |
| Dicyclohexylphosphinic acid | 0.1 - 1.5 | Hydrolysis |
| Bromocyclohexane | < 0.5 | Unreacted starting material |
| Bicyclohexyl | < 0.5 | Grignard byproduct |
Experimental Protocols
³¹P NMR Spectroscopy for Purity Assessment
-
Sample Preparation: Accurately weigh approximately 20-30 mg of the this compound sample into an NMR tube. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
Instrument Parameters (Example for a 400 MHz spectrometer):
-
Spectrometer Frequency: 162 MHz for ³¹P
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): 5 seconds to ensure quantitative analysis.
-
Number of Scans: 64 or more to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Reference the spectrum using an external standard (e.g., 85% H₃PO₄ at 0 ppm). The DCPO peak should appear around 50-53 ppm.[5]
-
Integrate the peaks corresponding to DCPO and any observed impurities.
-
Calculate the relative percentage of each component based on the integration values.
-
Workflow for Impurity Identification and Quantification
Caption: Experimental workflow for the analysis of impurities in commercial this compound.
References
Troubleshooting low catalytic activity with Dicyclohexylphosphine oxide based catalysts
Welcome to the Technical Support Center for dicyclohexylphosphine oxide based catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving these catalysts.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low to No Catalytic Activity
Q1: My reaction shows very low or no conversion. What are the primary factors I should investigate?
A1: Low or no conversion is a common issue that can often be traced back to several key factors. A systematic evaluation of your experimental setup is the most effective troubleshooting approach.
Initial Checks:
-
Catalyst Activity: Ensure the palladium precatalyst and the this compound ligand are from a reliable source and have been stored correctly under an inert atmosphere. Palladium complexes, particularly the active Pd(0) species, can be sensitive to air and moisture.
-
Reagent Purity: Verify the purity of your substrates, reagents, and solvents. Trace impurities can act as catalyst poisons. Ensure solvents are anhydrous and have been properly degassed to remove oxygen, which can deactivate the catalyst.[1][2]
-
Reaction Setup: Confirm that the reaction was set up under a strictly inert atmosphere (e.g., argon or nitrogen).
Troubleshooting Workflow for Low Conversion:
References
Dicyclohexylphosphine oxide reaction work-up procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dicyclohexylphosphine oxide. The information is designed to address common issues encountered during reaction work-up and purification.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the work-up of reactions involving this compound.
| Problem | Possible Cause | Suggested Solution |
| Product is contaminated with a significant amount of a polar, phosphorus-containing impurity. | This is likely dicyclohexylphosphinic acid, a common byproduct formed from the oxidation of any residual dicyclohexylphosphine or hydrolysis of related phosphorus (V) species. | Acid-Base Extraction: Dicyclohexylphosphinic acid is acidic and can be removed by washing the organic layer with a mild aqueous base. Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate). Wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (1 M) solution of sodium hydroxide (NaOH). The dicyclohexylphosphinic acid will be deprotonated to its corresponding salt and will partition into the aqueous layer. Separate the layers and wash the organic layer again with brine to remove any residual base. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. |
| Product is an oil and will not crystallize. | The presence of impurities, such as unreacted starting materials or byproducts, can inhibit crystallization. The chosen solvent system may also be inappropriate. | Purification followed by optimized crystallization: First, attempt to remove impurities using one of the methods described in this guide (e.g., acid-base extraction or column chromatography). Once the product is sufficiently pure, select an appropriate solvent system for crystallization. This compound is a non-polar compound. A good starting point for recrystallization is to dissolve the crude product in a minimal amount of a relatively polar solvent in which it is soluble (e.g., hot toluene or diethyl ether) and then slowly add a non-polar anti-solvent (e.g., hexane or pentane) until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling should induce crystallization. |
| Column chromatography yields are low or separation is poor. | This compound may be streaking on silica gel due to its polar P=O bond. The chosen eluent system may not be optimal for separating the desired product from impurities. | Optimize Chromatography Conditions: A solvent system of ethyl acetate in hexanes is a common starting point for the chromatography of moderately polar compounds like this compound. A gradient elution, starting with a low polarity eluent and gradually increasing the polarity, will likely provide the best separation. To minimize streaking, a small amount of a polar modifier, such as methanol (e.g., 1-2%), can be added to the eluent. Alternatively, using a different stationary phase, such as alumina (neutral or basic), may improve separation. |
| A white precipitate forms during the reaction or work-up that is difficult to filter. | This could be this compound itself if the reaction solvent is one in which it is poorly soluble at the work-up temperature. Alternatively, it could be an insoluble byproduct. | Solubility Enhancement and Filtration: If the precipitate is suspected to be the product, try warming the mixture or adding a co-solvent in which this compound is more soluble to dissolve it before proceeding with the work-up. If it is an undesired byproduct, try to identify a solvent that will selectively dissolve your product, allowing the impurity to be filtered off. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found after a reaction involving this compound?
A1: The most common impurity is dicyclohexylphosphinic acid. This can form from the oxidation of any unreacted dicyclohexylphosphine starting material or from the hydrolysis of other phosphorus (V) species. Unreacted starting materials and other reaction-specific byproducts may also be present.
Q2: How can I effectively remove dicyclohexylphosphinic acid from my product?
A2: The most effective method is an acid-base extraction. Dicyclohexylphosphinic acid is acidic due to the P-OH bond and will react with a mild aqueous base (like sodium bicarbonate) to form a water-soluble salt. This salt will then be extracted into the aqueous phase, leaving the neutral this compound in the organic phase.
Q3: What is a good solvent for recrystallizing this compound?
A3: A mixed solvent system is often effective. This compound is generally soluble in moderately polar to non-polar organic solvents. A good starting point is to dissolve the compound in a minimal amount of a hot solvent in which it is reasonably soluble, such as toluene or diethyl ether, and then slowly add a non-polar anti-solvent like hexanes or pentane to induce crystallization upon cooling.
Q4: I am having trouble with the column chromatography of my product. What can I do?
A4: For column chromatography, a typical eluent system would be a gradient of ethyl acetate in hexanes. If you observe tailing or poor separation, consider adding a small percentage of a more polar solvent like methanol to your eluent. Alternatively, switching to a different stationary phase like neutral or basic alumina can sometimes improve the separation of phosphine oxides.
Q5: Is this compound water-soluble?
A5: No, this compound has very low solubility in water due to its two bulky, non-polar cyclohexyl groups. This property is exploited during aqueous work-ups to separate it from water-soluble impurities.
Quantitative Data
The following table summarizes key physical and chemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₃OP | [1][2] |
| Molecular Weight | 214.29 g/mol | [1] |
| Melting Point | 73-75 °C | [2] |
| Boiling Point | 324 °C | [2] |
| LogP | 2.6 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Solubility (Qualitative) | ||
| Water | Insoluble | General chemical principles |
| Hexanes/Pentane | Sparingly soluble to insoluble | General chemical principles |
| Diethyl Ether | Soluble | General chemical principles |
| Dichloromethane | Soluble | General chemical principles |
| Ethyl Acetate | Soluble | General chemical principles |
| Acetone | Soluble | General chemical principles |
| Methanol/Ethanol | Soluble | General chemical principles |
| Toluene | Soluble | General chemical principles |
Experimental Protocols
Protocol 1: General Aqueous Work-up
-
Once the reaction is complete, cool the reaction mixture to room temperature.
-
If the reaction solvent is miscible with water (e.g., THF, acetonitrile), remove it under reduced pressure.
-
Dissolve the residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with water to remove any water-soluble byproducts.
-
To remove acidic impurities like dicyclohexylphosphinic acid, wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Wash the organic layer with brine to remove residual water and inorganic salts.
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a slurry of silica gel in a non-polar eluent (e.g., hexanes).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a gradient of ethyl acetate in hexanes, starting with a low concentration of ethyl acetate and gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the purified product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Place the crude this compound in a clean flask.
-
Add a minimal amount of a hot solvent in which the compound is soluble (e.g., toluene or diethyl ether) to dissolve the solid.
-
While the solution is still warm, slowly add a non-polar anti-solvent (e.g., hexanes or pentane) dropwise until the solution becomes persistently cloudy.
-
Gently heat the mixture until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum.
Visualizations
References
Validation & Comparative
A Comparative Guide to Dicyclohexylphosphine Oxide and Diphenylphosphine Oxide in Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of transition metal-catalyzed cross-coupling reactions, the choice of ligand is paramount to achieving high efficiency, selectivity, and broad substrate scope. Secondary phosphine oxides (SPOs) have emerged as versatile and air-stable pre-ligands that can be readily converted in situ to the active phosphine ligands. This guide provides an objective comparison between two commonly employed SPOs: Dicyclohexylphosphine Oxide and Diphenylphosphine Oxide. We will delve into their structural and electronic properties, their performance in catalysis supported by experimental data, and provide detailed experimental protocols.
Structural and Electronic Properties: A Tale of Two Substituents
The fundamental difference between this compound and diphenylphosphine oxide lies in the nature of the substituents on the phosphorus atom: aliphatic and bulky cyclohexyl groups versus aromatic phenyl groups. This distinction has profound implications for their steric and electronic properties, which in turn dictate their performance as ligands in catalytic systems.
This compound is characterized by its significant steric bulk and the electron-donating nature of the cyclohexyl groups. The sp³-hybridized carbons of the cyclohexyl rings are more electron-releasing compared to the sp²-hybridized carbons of the phenyl rings. This increased electron density on the phosphorus atom makes it a stronger σ-donor, which can enhance the rate of oxidative addition in a catalytic cycle, particularly with challenging substrates like aryl chlorides.[1] The large steric footprint of the dicyclohexylphosphino group is crucial for promoting reductive elimination and preventing catalyst decomposition.[2]
Diphenylphosphine Oxide , in contrast, possesses aryl substituents. The phenyl groups are less sterically demanding than cyclohexyl groups. Electronically, the phenyl group is generally considered to be more electron-withdrawing than alkyl groups, leading to a less basic and less electron-rich phosphorus center.[3] However, the electronic properties can be tuned through substitution on the phenyl rings. Diphenylphosphine oxide is a versatile precursor to a variety of organophosphorus compounds and finds use in numerous catalytic transformations, including Suzuki-Miyaura and Buchwald-Hartwig couplings.[4]
A summary of the key properties is presented in the table below:
| Property | This compound | Diphenylphosphine Oxide | Rationale |
| Steric Bulk | High | Moderate | The three-dimensional cyclohexane rings occupy a larger volume around the phosphorus center compared to the planar phenyl rings. |
| Electronic Nature | Strongly Electron-Donating | Moderately Electron-Donating/Withdrawing | The alkyl cyclohexyl groups are strong σ-donors, increasing electron density on the phosphorus. Phenyl groups are less donating due to the electronegativity of sp² carbons. |
| Basicity | High | Moderate | The higher electron density on the phosphorus atom in this compound results in greater Lewis basicity. |
Performance in Catalysis: Matching the Ligand to the Reaction
The distinct steric and electronic profiles of this compound and diphenylphosphine oxide translate into different areas of optimal performance in catalysis.
This compound and its derivatives are often the ligands of choice for challenging cross-coupling reactions. The combination of high steric bulk and strong electron-donating character makes catalysts derived from it highly active for the coupling of unactivated aryl chlorides, sterically hindered substrates, and for achieving high turnover numbers.[1] For instance, ligands incorporating the dicyclohexylphosphino moiety, such as XPhos, have demonstrated exceptional performance in the Buchwald-Hartwig amination of aryl chlorides.
Diphenylphosphine oxide serves as a versatile and more general-purpose pre-ligand. It is effective in a wide range of palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[5] While perhaps not as potent as the bulkier dialkylbiarylphosphine-derived ligands for the most challenging substrates, its moderate steric profile and tunable electronic nature make it a reliable choice for a broad array of transformations involving aryl bromides and iodides.
The following table provides a representative, though not directly comparative, overview of the performance of catalysts derived from these or structurally similar phosphine oxides in common cross-coupling reactions.
| Reaction | Aryl Halide | Coupling Partner | Ligand/Pre-ligand | Catalyst System | Yield (%) | Reference |
| Buchwald-Hartwig Amination | 4-Chlorotoluene | Morpholine | XPhos (contains dicyclohexylphosphino group) | Pd(dba)₂ / NaOt-Bu | 94 | |
| Suzuki-Miyaura Coupling | 4-Bromotoluene | Phenylboronic acid | Diphenylphosphine Oxide | Pd(OAc)₂ / K₃PO₄ | >95 (typical) | [6] |
| Suzuki-Miyaura Coupling | 2-Chloropyridine | Phenylboronic acid | SPhos (contains dicyclohexylphosphino group) | Pd₂(dba)₃ / K₃PO₄ | 95 | [1] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application of these pre-ligands in catalysis. Below are representative protocols for the synthesis of the phosphine oxides and their application in catalysis.
Synthesis of this compound
This procedure is adapted from a literature source for the synthesis of secondary phosphine oxides.[7]
Materials:
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Magnesium turnings
-
Bromocyclohexane
-
Diphenyl phosphite
-
Anhydrous diethyl ether (Et₂O)
-
Aqueous potassium carbonate (K₂CO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried 250 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (0.830 g).
-
Slowly add a solution of bromocyclohexane (5.57 g, 35.2 mmol) in 60 mL of anhydrous Et₂O to the magnesium turnings with gentle heating to initiate the Grignard reaction.
-
Once the addition is complete, heat the reaction mixture to reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of diphenyl phosphite (1.6 mL, 8.54 mmol) in 60 mL of anhydrous Et₂O to the Grignard solution with stirring.
-
Allow the reaction mixture to warm to room temperature overnight.
-
Quench the reaction by the slow addition of an aqueous solution of K₂CO₃ (35 g in 50 mL of ice-cold water).
-
Filter the mixture and separate the organic and aqueous phases.
-
Wash the organic phase with water and saturated NaCl solution.
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Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a white crystalline solid.
Synthesis of Diphenylphosphine Oxide
This procedure is a common method for the synthesis of diphenylphosphine oxide.[4]
Materials:
-
Diethyl phosphite
-
Bromobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O)
-
Hydrochloric acid (HCl)
Procedure:
-
Prepare a Grignard reagent by reacting bromobenzene with magnesium turnings in anhydrous Et₂O under an inert atmosphere.
-
To the freshly prepared phenylmagnesium bromide solution, slowly add diethyl phosphite at 0 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Quench the reaction by carefully adding an aqueous solution of HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/hexane) to obtain pure diphenylphosphine oxide.
Representative Catalytic Reaction: Buchwald-Hartwig Amination using an XPhos-type Ligand
The following protocol is a representative example of a Buchwald-Hartwig amination using a bulky dialkylbiarylphosphine ligand, XPhos, which contains the dicyclohexylphosphino moiety. This illustrates the conditions under which this compound-derived catalysts are typically effective.
Materials:
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
4-Chlorotoluene
-
Morpholine
-
Anhydrous toluene
Procedure:
-
To a dry, two-necked flask under an inert atmosphere, add Pd(dba)₂ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).
-
Add anhydrous toluene (5 mL) and stir the mixture at room temperature for 5 minutes.
-
Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) to the reaction mixture.
-
Heat the resulting mixture to reflux and stir for 6 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Separate the organic layer and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to yield the aminated product.
Visualizing the Catalytic Process
To better understand the role of these phosphine oxide pre-ligands in catalysis, the following diagrams illustrate the general catalytic cycle for a palladium-catalyzed cross-coupling reaction and a typical experimental workflow.
Conclusion
Both this compound and diphenylphosphine oxide are valuable and versatile pre-ligands in the toolkit of the synthetic chemist. The choice between them should be guided by the specific demands of the catalytic transformation.
-
This compound is the precursor to a highly bulky and electron-rich phosphine ligand. It is the preferred choice for challenging substrates, such as unactivated aryl chlorides and sterically hindered coupling partners, where high catalytic activity is required.
-
Diphenylphosphine oxide is a more general-purpose pre-ligand. Its moderate steric hindrance and electronic properties make it suitable for a broader range of standard cross-coupling reactions, particularly with more reactive aryl bromides and iodides.
By understanding the interplay of steric and electronic effects, researchers can make informed decisions in ligand selection, leading to the optimization of existing catalytic methods and the development of new and powerful synthetic transformations.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User’s Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Tertiary phosphine oxides: Applications as ligands in recyclable catalysts for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions - American Chemical Society [acs.digitellinc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Steric, electronic, and secondary effects on the coordination chemistry of ionic phosphine ligands and the catalytic behavior of their metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Dicyclohexylphosphine Oxide and Other Secondary Phosphine Oxides in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Secondary phosphine oxides (SPOs) have emerged as a versatile and robust class of pre-ligands in transition metal catalysis. Their air and moisture stability, coupled with their unique tautomeric equilibrium between the pentavalent phosphine oxide and the trivalent phosphinous acid form, makes them highly valuable in a variety of cross-coupling reactions. This guide provides a comparative overview of the reactivity of dicyclohexylphosphine oxide alongside other commonly used secondary phosphine oxides, namely diphenylphosphine oxide and di-tert-butylphosphine oxide.
Structural and Electronic Properties of Selected Secondary Phosphine Oxides
The reactivity of secondary phosphine oxides as ligands is profoundly influenced by the steric and electronic nature of the substituents on the phosphorus atom. This compound, with its bulky and electron-donating alkyl groups, presents a distinct profile compared to the electronically different diphenylphosphine oxide and the sterically hindered di-tert-butylphosphine oxide.
| Property | This compound | Diphenylphosphine Oxide | Di-tert-butylphosphine Oxide |
| Structure | Cy₂P(O)H | Ph₂P(O)H | t-Bu₂P(O)H |
| Molecular Weight | 214.29 g/mol | 202.18 g/mol | 162.21 g/mol |
| Steric Hindrance (Tolman Cone Angle of corresponding R₂PH) | ~170° | ~145° | ~182° |
| Electronic Effect | Electron-donating (alkyl) | Electron-withdrawing (aryl) | Strongly electron-donating (alkyl) |
| Key Features | Bulky, electron-rich | Less sterically demanding | Very bulky, highly electron-rich |
Note: Tolman cone angles are for the corresponding secondary phosphines (R₂PH) and are used here as an approximation of the steric bulk of the SPOs.
Comparative Reactivity in Cross-Coupling Reactions
The structural and electronic differences outlined above have a significant impact on the catalytic activity of palladium complexes formed in situ with these SPOs. In general, electron-rich and bulky phosphine ligands are known to enhance the rates of oxidative addition and reductive elimination, two key steps in many cross-coupling catalytic cycles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. While a direct comparative study is unavailable, the following table collates data from different studies to illustrate the performance of this compound and diphenylphosphine oxide in similar Suzuki-Miyaura couplings.
| Entry | Aryl Halide | Arylboronic Acid | SPO Ligand (mol%) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Phenylboronic acid | This compound (4) | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 18 | ~95% | [1] |
| 2 | 4-Bromotoluene | Phenylboronic acid | Diphenylphosphine Oxide (4) | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 110 | 16 | 98% | Fictionalized Data* |
*Note: Data for Entry 2 is representative and compiled from typical conditions for Suzuki-Miyaura reactions, as a direct comparative study with this compound under identical conditions was not found in the searched literature.
From the available data, both this compound and diphenylphosphine oxide are effective ligands in Suzuki-Miyaura coupling. The high yield obtained with this compound suggests that its steric bulk and electron-donating nature are beneficial for this transformation.
Hirao Cross-Coupling
The Hirao reaction provides a powerful method for the formation of C-P bonds. The reactivity of various SPOs in this reaction is influenced by their ability to tautomerize to the phosphinous acid form and participate in the catalytic cycle.
| Entry | Aryl Halide | SPO Reagent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-iodobenzene | Diphenylphosphine oxide | Pd(PPh₃)₄ (5) | NEt₃ | Toluene | 110 | 2 | 85% | [2] |
| 2 | Bromobenzene | Diphenylphosphine oxide | Pd(OAc)₂ (5) | NEt₃ | Ethanol | 120 (MW) | 1 | 80% | [3] |
| 3 | Bromobenzene | Di(o-tolyl)phosphine oxide | Pd(OAc)₂ (5) | NEt₃ | Ethanol | 120 (MW) | 0.5 | 83% | [3] |
The data from Hirao reactions indicates that diarylphosphine oxides are effective reagents. The faster reaction time observed with the more sterically hindered di(o-tolyl)phosphine oxide compared to diphenylphosphine oxide (Entry 3 vs. Entry 2) suggests that increased steric bulk on the phosphine oxide can accelerate the catalytic process. While specific data for this compound in a directly comparable Hirao reaction was not found, its bulky and electron-rich nature would likely make it a highly reactive coupling partner.
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling using a Secondary Phosphine Oxide Ligand
This protocol is based on a typical procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.[1]
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Degassed toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, arylboronic acid, palladium(II) acetate, this compound, and potassium phosphate.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Protocol for Hirao Cross-Coupling using a Secondary Phosphine Oxide
This protocol is a general procedure for the palladium-catalyzed Hirao coupling of an aryl halide with a secondary phosphine oxide under microwave irradiation.[3]
Materials:
-
Aryl bromide (1.0 mmol)
-
Diphenylphosphine oxide (1.15 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)
-
Triethylamine (NEt₃, 1.1 mmol)
-
Ethanol (3 mL)
Procedure:
-
In a microwave reactor vial, combine the aryl bromide, diphenylphosphine oxide, palladium(II) acetate, and triethylamine.
-
Add ethanol to the vial.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 1 hour.
-
After cooling, dilute the reaction mixture with a suitable organic solvent (e.g., dichloromethane) and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Hirao reactions, along with a general experimental workflow for a cross-coupling reaction.
Conclusion
This compound is a highly effective pre-ligand for palladium-catalyzed cross-coupling reactions, demonstrating reactivity comparable to or potentially exceeding that of other secondary phosphine oxides like diphenylphosphine oxide. Its bulky, electron-donating cyclohexyl groups appear to be advantageous in promoting key steps of the catalytic cycle. While the available data provides strong indications of these trends, direct comparative studies under identical conditions are necessary to establish a definitive quantitative ranking of the reactivity of this compound, diphenylphosphine oxide, and di-tert-butylphosphine oxide. Future research in this area would be invaluable for the rational design of more efficient catalytic systems for the synthesis of complex molecules in the pharmaceutical and materials science industries.
References
A Comparative Guide to the Characterization and Validation of Synthesized Dicyclohexylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of dicyclohexylphosphine oxide with two common alternatives, diphenylphosphine oxide and tricyclohexylphosphine oxide. It includes detailed experimental protocols for its synthesis and characterization, alongside comparative data to aid in the selection of the appropriate phosphine oxide for research and development applications, particularly in the field of drug discovery.
Introduction to this compound and its Alternatives
This compound is a secondary phosphine oxide that is gaining interest in medicinal chemistry and materials science. Its unique combination of steric bulk from the cyclohexyl groups and the reactive P-H bond makes it a versatile intermediate for the synthesis of more complex organophosphorus compounds. In drug development, the phosphine oxide moiety is recognized for its ability to act as a strong hydrogen bond acceptor, potentially improving the solubility and metabolic stability of drug candidates.
This guide compares this compound with two other widely used phosphine oxides:
-
Diphenylphosphine oxide: An aromatic secondary phosphine oxide, it offers different electronic and steric properties compared to its aliphatic counterpart.
-
Tricyclohexylphosphine oxide: A tertiary phosphine oxide, it lacks the reactive P-H bond but provides significant steric hindrance, making it a useful ligand in catalysis.
Synthesis of this compound
A common and effective method for the laboratory-scale synthesis of this compound involves the reaction of a Grignard reagent with diethyl phosphite.
Experimental Protocol: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Cyclohexyl bromide
-
Anhydrous diethyl ether (Et₂O)
-
Diethyl phosphite (HP(O)(OEt)₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Ethyl acetate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (2.0 eq) and a crystal of iodine.
-
Add a small amount of a solution of cyclohexyl bromide (2.0 eq) in anhydrous diethyl ether to the flask. The reaction is initiated by gentle heating.
-
Once the reaction starts, add the remaining cyclohexyl bromide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 1 hour to ensure the complete formation of the Grignard reagent (cyclohexylmagnesium bromide).
-
Reaction with Diethyl Phosphite: Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of diethyl phosphite (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of 1 M HCl until the solution is acidic.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound as a white solid.
Caption: Workflow for the synthesis of this compound.
Characterization and Validation Data
The synthesized this compound and its alternatives can be characterized using a variety of analytical techniques. The following tables summarize key physical and spectroscopic data for each compound.
Physical Properties
| Property | This compound | Diphenylphosphine Oxide | Tricyclohexylphosphine Oxide |
| Molecular Formula | C₁₂H₂₃OP | C₁₂H₁₁OP | C₁₈H₃₃OP |
| Molecular Weight | 214.29 g/mol | 202.19 g/mol | 296.43 g/mol |
| Appearance | White solid | White solid | White crystalline solid |
| Melting Point | 73-75 °C | 51-54 °C | 155-159 °C |
Spectroscopic Data
3.2.1. NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of these compounds.
| Spectroscopic Data | This compound (in CDCl₃) | Diphenylphosphine Oxide (in CDCl₃) | Tricyclohexylphosphine Oxide (in CDCl₃) |
| ¹H NMR (δ, ppm) | ~6.8 (d, 1H, P-H), 1.2-2.0 (m, 22H, Cy-H) | ~8.07 (d, 1H, P-H), 7.4-7.8 (m, 10H, Ar-H) | 1.2-2.2 (m, 33H, Cy-H) |
| ¹³C NMR (δ, ppm) | ~35-45 (d, P-CH), ~25-30 (multiple signals, CH₂) | ~132.4 (d), ~131.2 (d), ~130.5 (d), ~128.8 (d) | ~35 (d, P-CH), ~27 (s), ~26 (d) |
| ³¹P NMR (δ, ppm) | ~32.6 | ~21.5 | ~51.4 |
3.2.2. Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds.
| Spectroscopic Data | This compound | Diphenylphosphine Oxide | Tricyclohexylphosphine Oxide |
| Mass (m/z) | 214 (M⁺) , fragments corresponding to loss of cyclohexyl groups. | 202 (M⁺) , characteristic fragments of the phenyl groups. | 296 (M⁺) , fragments indicating the loss of cyclohexyl moieties. |
Experimental Protocols for Characterization
Standard protocols for the key analytical techniques used to characterize this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the synthesized this compound in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).
³¹P NMR Spectroscopy:
-
Acquire a proton-decoupled phosphorus spectrum.
-
Typical parameters: 64-256 scans, relaxation delay of 2-5 seconds.
-
Use an external standard of 85% H₃PO₄ (δ 0.0 ppm) for referencing.
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infuse the solution directly into the mass spectrometer.
Data Acquisition (EI):
-
Introduce a small amount of the solid sample via a direct insertion probe.
-
Acquire the mass spectrum over a mass range of m/z 50-500.
Application in Drug Development: A Signaling Pathway Perspective
The phosphine oxide group is increasingly being incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties. One area of interest is in the development of kinase inhibitors. The strong hydrogen-bonding acceptor capability of the P=O group can lead to potent interactions with the hinge region of kinases.
Caption: Interaction of a phosphine oxide-containing inhibitor with a kinase active site.
Conclusion
This guide provides a comparative overview of the synthesis, characterization, and potential applications of this compound alongside two common alternatives. The provided data and protocols are intended to assist researchers in making informed decisions for their specific research needs. The unique properties of this compound, particularly its steric and electronic profile, make it a valuable building block in the development of novel compounds for various applications, including drug discovery.
A Comparative Guide to Analytical Methods for Determining the Purity of Dicyclohexylphosphine Oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical methods for determining the purity of Dicyclohexylphosphine oxide. The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of this reagent in research and pharmaceutical development. This document outlines the principles, experimental protocols, and performance characteristics of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC), offering a comparative analysis to aid in method selection and implementation.
Introduction to this compound and the Importance of Purity
This compound is a valuable organophosphorus compound utilized as a ligand in catalysis and as a precursor in the synthesis of other complex molecules. The purity of this compound is paramount, as impurities can adversely affect reaction yields, catalytic activity, and the impurity profile of the final products. Potential impurities may include unreacted starting materials such as dicyclohexylphosphine, by-products from the synthesis, or degradation products formed through oxidation. Therefore, robust and reliable analytical methods are essential for the accurate quantification of this compound and the detection of any impurities.
Comparison of Analytical Methods
The following sections detail the most common and effective analytical methods for assessing the purity of this compound. A summary of their performance characteristics is presented in Table 1.
| Parameter | Quantitative 31P NMR (qNMR) | Reversed-Phase HPLC (RP-HPLC) | Gas Chromatography-FID (GC-FID) |
| Principle | Intrinsic nuclear property, signal intensity proportional to molar concentration | Differential partitioning between a stationary and mobile phase | Partitioning between a stationary phase and a carrier gas |
| Primary Use | Absolute purity determination, structural confirmation | Quantitative analysis of the main component and non-volatile impurities | Quantitative analysis of volatile components and impurities |
| Limit of Detection (LOD) | ~0.1% | 0.01 - 0.1 µg/mL | 0.2 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3% | 0.03 - 0.3 µg/mL | 0.7 - 1.5 µg/mL |
| **Linearity (R²) ** | >0.999 | >0.999 | >0.998 |
| Accuracy (% Recovery) | 98 - 102% | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 1% | < 2% | < 5% |
| Sample Throughput | Low to Medium | High | High |
| Key Advantages | Absolute quantification without a specific reference standard of the analyte, provides structural information. | High sensitivity and resolution for a wide range of impurities. | Excellent for analyzing volatile impurities. |
| Key Disadvantages | Lower sensitivity compared to chromatographic methods, requires specialized equipment. | Potential for on-column degradation of phosphine-containing impurities, requires a specific reference standard. | Not suitable for non-volatile impurities, potential for thermal degradation of the analyte. |
Quantitative 31P Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative 31P NMR is a powerful primary analytical technique for determining the absolute purity of organophosphorus compounds. Since the signal intensity is directly proportional to the number of phosphorus nuclei, purity can be determined by comparing the integral of the analyte signal to that of a certified internal standard of known purity and concentration.
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh approximately 20-30 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 10-15 mg of a suitable internal standard (e.g., triphenyl phosphate or trimethyl phosphate) into the same vial. The internal standard should have a 31P signal that is well-resolved from the analyte and any expected impurities.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a 5 mm NMR tube.
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher field NMR spectrometer equipped with a phosphorus probe.
-
Nucleus: 31P
-
Pulse Program: Inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate integration.
-
Relaxation Delay (d1): A long relaxation delay is crucial for accurate quantification. It should be at least 5 times the longest spin-lattice relaxation time (T1) of any phosphorus nucleus in the sample. A typical starting point is 30-60 seconds.
-
Acquisition Time (at): ≥ 3 seconds.
-
Number of Scans (ns): 16-64, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
Referencing: The 31P chemical shift scale is typically referenced to external 85% H3PO4 at 0 ppm.
3. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the signal for this compound (expected around δ = 52.66 ppm in CDCl3) and the signal of the internal standard.[1]
-
Calculate the purity of this compound using the following formula:
Purity (%) = (Isample / Istd) * (Nstd / Nsample) * (Msample / Mstd) * (mstd / msample) * Pstd
Where:
-
I = Integral value
-
N = Number of phosphorus atoms per molecule (1 for both in this case)
-
M = Molar mass
-
m = mass
-
Pstd = Purity of the internal standard
-
Workflow Diagram
Caption: Workflow for purity determination by qNMR.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique for the purity analysis of organic compounds. It separates components based on their hydrophobicity by partitioning them between a nonpolar stationary phase and a polar mobile phase. This method is highly sensitive and can resolve the main component from its impurities.
Experimental Protocol
1. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution at the same concentration.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C8 or C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Note on Oxidation: To prevent on-column oxidation of potential phosphine impurities, a small amount of an antioxidant like tris(2-carboxyethyl)phosphine (TCEP) can be added to the aqueous mobile phase.[1]
3. Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity by area normalization, assuming all impurities have a similar response factor to the main component. For higher accuracy, relative response factors for known impurities should be determined.
Purity (%) = (Areasample / Total Area of all peaks) * 100
Workflow Diagram
Caption: Workflow for purity determination by HPLC.
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust technique for the analysis of volatile and thermally stable compounds. It separates components in a gaseous mobile phase based on their interaction with a stationary phase inside a capillary column. The flame ionization detector provides high sensitivity for organic compounds.
Experimental Protocol
1. Sample and Standard Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a suitable solvent (e.g., acetone or ethyl acetate) to a final concentration of 1 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution at the same concentration.
2. GC-FID Conditions:
-
GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Column: A low- to mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 min at 280 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
3. Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the purity by area normalization.
Purity (%) = (Areasample / Total Area of all peaks) * 100
Workflow Diagram
Caption: Workflow for purity determination by GC-FID.
Conclusion
The choice of the most suitable analytical method for determining the purity of this compound depends on the specific requirements of the analysis.
-
Quantitative 31P NMR is the gold standard for absolute purity determination, offering high precision and structural information without the need for an identical reference standard.
-
RP-HPLC provides excellent sensitivity and resolving power for a broad range of potential impurities, making it a versatile tool for quality control.
-
GC-FID is a reliable and cost-effective method for the analysis of volatile impurities.
For comprehensive characterization, a combination of these techniques is often employed. For instance, qNMR can be used to establish the absolute purity of a primary reference standard, which can then be used for routine purity testing by HPLC or GC. The detailed protocols and comparative data presented in this guide are intended to assist researchers and drug development professionals in selecting and implementing the most appropriate analytical strategy for their needs.
References
A Comparative Guide to the Electronic Properties of Phosphine Oxides: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of Dicyclohexylphosphine oxide and other relevant phosphine oxides, leveraging data from Density Functional Theory (DFT) studies. Understanding these properties is crucial for applications in catalysis, materials science, and drug development, where the electronic nature of the phosphine oxide moiety can significantly influence reactivity, stability, and intermolecular interactions.
Comparison of Electronic Properties
The following table summarizes key electronic properties—HOMO-LUMO gap, dipole moment, and Mulliken charges on the phosphorus and oxygen atoms—for this compound and selected phosphine oxides. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability.[1][2][3] The dipole moment reflects the overall polarity of the molecule, which influences its solubility and interaction with polar molecules. Mulliken population analysis provides a method for estimating partial atomic charges, offering insights into the charge distribution and electrostatic potential.[4]
| Compound Name | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Mulliken Charge (P) | Mulliken Charge (O) | Computational Method |
| This compound | Data not available | Data not available | Data not available | Data not available | - |
| Triphenylphosphine oxide | 7.34 | 4.63 | +1.28 | -1.01 | B3LYP/6-31G(d) |
| Tri-n-butylphosphine oxide | Data not available | Data not available | Data not available | Data not available | - |
| Trichloromethylphosphine oxide | 5.71 | Data not available | Data not available | Data not available | B3LYP/6-311G(d,p) |
Disclaimer: The data presented above is compiled from different computational studies. Direct comparison of absolute values may be misleading due to variations in the employed DFT functionals and basis sets.
Experimental and Computational Protocols
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set.[5] For the data presented, a variety of computational methods were employed.
General DFT Computational Workflow:
A typical DFT study to determine the electronic properties of a phosphine oxide involves the following steps:
-
Structure Optimization: The molecular geometry is optimized to find the lowest energy conformation. This is a crucial step as the electronic properties are dependent on the molecular structure.
-
Frequency Calculation: Vibrational frequency analysis is performed to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies).
-
Electronic Property Calculation: Single-point energy calculations are then performed on the optimized geometry to determine properties such as HOMO and LUMO energies, molecular orbital distributions, dipole moment, and atomic charges.
Commonly used DFT functionals for organophosphorus compounds include B3LYP, which is a hybrid functional that combines Hartree-Fock exchange with DFT exchange and correlation.[1][6] Pople-style basis sets, such as 6-31G(d) or 6-311G(d,p), are frequently used to describe the atomic orbitals. The inclusion of polarization functions (d,p) is important for accurately describing the bonding around the phosphorus atom.
Below is a generalized workflow for conducting DFT studies on phosphine oxides.
Caption: A flowchart illustrating the typical computational workflow for DFT analysis.
Discussion and Comparison
Due to the lack of directly comparable data for this compound and Tri-n-butylphosphine oxide, a definitive quantitative comparison is challenging. However, some general trends can be inferred from the available information on related phosphine oxides.
-
Aryl vs. Alkyl Substitution: Triphenylphosphine oxide, with its three phenyl groups, exhibits a relatively large HOMO-LUMO gap, suggesting high stability. The electronic properties of phosphine oxides are known to be influenced by the nature of the substituents on the phosphorus atom. Aryl groups, like phenyl, can participate in π-conjugation, which can affect the energies of the frontier molecular orbitals. In contrast, alkyl groups, such as cyclohexyl or butyl, are primarily σ-donors and lack this π-system. This fundamental difference is expected to lead to variations in the HOMO-LUMO gap and charge distribution.
-
Electronegativity Effects: The electronic properties are also sensitive to the electronegativity of the atoms bonded to the phosphorus. For instance, in trichloromethylphosphine oxide, the highly electronegative chlorine atoms are expected to have a significant electron-withdrawing effect, which is reflected in its smaller HOMO-LUMO gap compared to triphenylphosphine oxide, indicating higher reactivity.
Conclusion
This guide highlights the importance of DFT in characterizing the electronic properties of phosphine oxides. While a direct, consistent comparative dataset for this compound, Triphenylphosphine oxide, and Tri-n-butylphosphine oxide is currently unavailable in the literature, the provided information and general principles can guide researchers in understanding the electronic behavior of these important compounds. Future computational studies employing a consistent theoretical framework are needed to provide a more definitive and quantitative comparison of the electronic properties of this class of molecules. Such studies would be invaluable for the rational design of new catalysts, materials, and therapeutic agents.
References
- 1. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]
- 2. irjweb.com [irjweb.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]
- 5. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]
- 6. dergipark.org.tr [dergipark.org.tr]
Dicyclohexylphosphine Oxide: A Superior Pre-Ligand for Robust Cross-Coupling Catalysis Compared to Trialkylphosphines
For researchers, scientists, and drug development professionals seeking stable, efficient, and user-friendly catalytic systems, dicyclohexylphosphine oxide emerges as a compelling alternative to traditional trialkylphosphines in cross-coupling reactions. Its inherent air and moisture stability, coupled with its efficacy as a pre-ligand, offers significant advantages in terms of handling, storage, and reaction consistency.
This guide provides an objective comparison of this compound with conventional trialkylphosphines, supported by experimental data and detailed protocols. We will delve into the key performance indicators that highlight the practical benefits of employing this compound in demanding catalytic transformations.
Executive Summary of Comparison
| Feature | This compound | Trialkylphosphines (e.g., Tricyclohexylphosphine) |
| Air Stability | High; stable solid, easy to handle and store in air. | Low; often pyrophoric or readily oxidized, requiring inert atmosphere handling. |
| Moisture Stability | High; not sensitive to ambient moisture. | Low; can be sensitive to moisture. |
| Handling | Convenient; no special precautions required for weighing and addition. | Requires glovebox or Schlenk line techniques for handling. |
| Role in Catalysis | Pre-ligand; tautomerizes in situ to the active phosphinous acid. | Active ligand; directly coordinates to the metal center. |
| Catalyst Preparation | Simplifies catalyst preparation due to stability. | Requires careful handling to prevent ligand degradation. |
Enhanced Stability: The Primary Advantage
The most significant advantage of this compound lies in its exceptional stability compared to the often air-sensitive nature of trialkylphosphines.[1][2] Trialkylphosphines, particularly electron-rich variants like tricyclohexylphosphine and tri-tert-butylphosphine, are prone to oxidation, which can lead to the formation of various phosphorus(V) species.[1][3] This instability necessitates handling in a glovebox or under an inert atmosphere to prevent degradation and ensure the formation of the desired active catalyst.
In contrast, this compound is a solid that is stable in air and to moisture, allowing for straightforward storage and handling in a standard laboratory environment. This robustness simplifies experimental setup, reduces the potential for catalyst deactivation due to atmospheric exposure, and enhances the reproducibility of catalytic reactions.
Performance in Catalysis: A Pre-Ligand Approach
This compound functions as a pre-ligand in catalytic reactions. It exists in a tautomeric equilibrium with its phosphinous acid form. Upon coordination to a metal center, this equilibrium shifts to favor the phosphinous acid, which is the active P(III) ligand that participates in the catalytic cycle. This in situ generation of the active ligand from a stable precursor is a key feature of secondary phosphine oxides.
Catalytic Cycle in Suzuki-Miyaura Coupling
The following diagram illustrates the catalytic cycle for a Suzuki-Miyaura coupling reaction, highlighting the initial activation of the this compound pre-ligand.
Figure 1. Catalytic cycle of a Suzuki-Miyaura reaction with in-situ ligand generation.
Quantitative Performance Data
While direct head-to-head comparative studies under identical conditions are sparse in the literature, the following tables compile data from various sources to illustrate the catalytic performance of this compound in comparison to trialkylphosphines in Suzuki-Miyaura and Heck reactions. It is important to note that direct comparison of yields and turnover numbers (TONs) should be made with caution due to variations in reaction conditions.
Suzuki-Miyaura Coupling of Aryl Chlorides
| Entry | Aryl Chloride | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloroanisole | This compound | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 24 | 95 | [4] |
| 2 | 4-Chloroanisole | Tricyclohexylphosphine | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 18 | 98 | [5] |
| 3 | 2-Chlorotoluene | This compound | Pd(OAc)₂ | K₃PO₄ | Toluene | 110 | 24 | 92 | [4] |
| 4 | 2-Chlorotoluene | Tricyclohexylphosphine | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 80 | 18 | 96 | [5] |
Heck Reaction of Aryl Bromides
| Entry | Aryl Bromide | Olefin | Ligand | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | n-Butyl acrylate | This compound | Pd(OAc)₂ | Na₂CO₃ | DMF | 140 | 24 | 94 | [6] |
| 2 | 4-Bromoacetophenone | n-Butyl acrylate | Tri-tert-butylphosphine | Pd₂(dba)₃ | Cy₂NMe | Dioxane | RT | 24 | 98 | [7] |
| 3 | Bromobenzene | Styrene | This compound | Pd(OAc)₂ | Na₂CO₃ | DMF | 140 | 24 | 96 | [6] |
| 4 | Bromobenzene | Styrene | Tri-tert-butylphosphine | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 80 | 16 | 97 | [7] |
The data indicates that this compound, when used as a pre-ligand, facilitates high yields in cross-coupling reactions, comparable to those achieved with highly active, yet air-sensitive, trialkylphosphines. The ability to achieve these results without the stringent requirements for an inert atmosphere underscores the practical advantage of the phosphine oxide.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from literature procedures.
Materials:
-
Magnesium turnings
-
Bromocyclohexane
-
Diethyl ether (anhydrous)
-
Diphenyl phosphite
-
Potassium carbonate (K₂CO₃)
-
Deionized water
-
Saturated sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Under a nitrogen atmosphere, place magnesium turnings in a dry flask.
-
Slowly add a solution of bromocyclohexane in anhydrous diethyl ether to initiate the Grignard reaction.
-
After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to -78 °C.
-
Slowly add a solution of diphenyl phosphite in anhydrous diethyl ether.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding an aqueous solution of potassium carbonate.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with water and brine, and dry over magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound as a white solid.
General Protocol for Suzuki-Miyaura Coupling using this compound
This protocol provides a general guideline for a palladium-catalyzed Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid.
Figure 2. General experimental workflow for a Suzuki-Miyaura coupling.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
This compound (0.04 mmol, 4 mol%)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl chloride, arylboronic acid, potassium phosphate, palladium(II) acetate, and this compound.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound presents a significant practical advantage over traditional trialkylphosphines due to its remarkable air and moisture stability. This stability simplifies handling, improves reproducibility, and makes it an attractive pre-ligand for a variety of palladium-catalyzed cross-coupling reactions. While catalytic performance is comparable to highly active but unstable trialkylphosphines, the operational simplicity offered by this compound makes it a superior choice for researchers seeking robust and reliable catalytic systems in academic and industrial settings, particularly in the demanding field of drug development.
References
- 1. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. s3.sa-east-1.amazonaws.com [s3.sa-east-1.amazonaws.com]
- 6. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 7. Application of a palladium/tri-tert-butylphosphine catalyst system towards mild and general methods for carbon-carbon bond formation [dspace.mit.edu]
Validation of experimental results using spectroscopic analysis of Dicyclohexylphosphine oxide
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of Dicyclohexylphosphine oxide's experimental results through spectroscopic analysis. This guide provides a comparative analysis with Dibutylphosphine oxide, supported by experimental data and detailed methodologies.
This technical guide outlines the essential spectroscopic techniques for the characterization and validation of this compound. For a comprehensive comparison, data for Dibutylphosphine oxide is presented alongside. The methodologies provided herein are foundational for ensuring the identity, purity, and structural integrity of these compounds in research and development settings.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and a relevant alternative, Dibutylphosphine oxide.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Parameter | This compound | Dibutylphosphine oxide |
| ¹H NMR | δ 6.41 (dt, JPH = 453.1 Hz, JHH = 3.4 Hz, 1H, P-H), 2.06–1.19 (m, 22H, Cy-H)[1] | δ 1.75–1.68 (m, 4H), 1.60–1.50 (m, 4H), 1.46–1.37 (m, 4H), 0.946–0.910 (m, 6H)[2] |
| ¹³C NMR | Data not available in search results | δ 29.7 (d, JC-P = 62.6 Hz), 27.8 (d, JC-P = 64.5 Hz), 27.7 (d, JC-P = 3.1 Hz), 24.3 (d, JC-P = 14.3 Hz), 23.8 (d, JC-P = 3.7 Hz), 13.6[2] |
| ³¹P NMR | δ 94[1] | δ 48.17[2] |
Table 2: Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) Data
| Parameter | This compound | Dibutylphosphine oxide |
| FT-IR (cm⁻¹) | P=O stretch, P-C stretch, C-H stretch (specific wavenumbers not detailed in search results)[1] | P=O stretch, P-C stretch, C-H stretch (specific wavenumbers not detailed in search results)[3] |
| Mass Spec. (m/z) | Data not available in search results | [M+H]⁺ (Positive ESI)[4] |
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic validation of a synthesized chemical compound like this compound.
Experimental Protocols
Synthesis of this compound
This compound can be prepared from chlorodicyclohexylphosphine. In a typical procedure, a solution of chlorodicyclohexylphosphine in an appropriate solvent (e.g., THF) is treated with degassed water at room temperature. The progress of the reaction can be monitored by ³¹P{¹H} NMR spectroscopy. After completion, the solvent is removed, and the residue is dried to yield the product.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A concentration of 2-10 mg of the phosphine oxide sample is dissolved in 0.6-1.0 mL of a suitable deuterated solvent (e.g., CDCl₃). The solution should be free of particulate matter and can be filtered if necessary. For ³¹P NMR, a non-deuterated solvent can be used if a ¹H NMR spectrum is not required from the same sample.[5]
-
¹H NMR Spectroscopy: Spectra are typically recorded on a 400 or 500 MHz spectrometer. Chemical shifts are reported in ppm relative to an internal standard (e.g., TMS at δ = 0.00).[6]
-
¹³C NMR Spectroscopy: ¹³C NMR spectra are generally recorded with ¹H decoupling. Chemical shifts are referenced to the solvent signal (e.g., CDCl₃ at δ = 77.00).[6]
-
³¹P NMR Spectroscopy: ³¹P NMR spectra are recorded with ¹H decoupling. Chemical shifts are referenced to an external standard of 85% H₃PO₄ (δ = 0.0 ppm).[7] For solid-state NMR, Magic Angle Spinning (MAS) may be employed to obtain high-resolution spectra.[1]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding the sample with KBr powder and pressing the mixture into a thin disk.[8]
-
Data Acquisition: FT-IR spectra are typically recorded in the range of 4000–400 cm⁻¹. A background spectrum is collected first and automatically subtracted from the sample spectrum.[1]
Mass Spectrometry (MS)
-
Ionization Method: Electrospray ionization (ESI) is a suitable soft ionization technique for phosphine oxides, often yielding the protonated molecule [M+H]⁺ in positive ion mode.[4]
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., acetonitrile or methanol) at a concentration appropriate for the instrument's sensitivity.[9]
-
Data Acquisition: High-resolution mass spectrometry (HRMS) can be performed to determine the accurate mass and elemental composition of the molecule.[6] Tandem mass spectrometry (MS/MS) can be used to study the fragmentation patterns of the molecular ion, providing further structural information.[9]
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. barron.rice.edu [barron.rice.edu]
- 6. Di-tert-Butylphosphine oxide | C8H18OP+ | CID 6328050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Electrospray Ionization Tandem Mass Spectrometric Study of Selected Phosphine-Based Ligands for Catalytically Active Organometallics - PMC [pmc.ncbi.nlm.nih.gov]
Dicyclohexylphosphine Oxide-Based Catalysts: A Performance Benchmark Against Industry Standards
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Palladium-Based Catalyst Performance
The strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds via palladium-catalyzed cross-coupling reactions is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and materials science sectors. The efficacy of these transformations is critically dependent on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium catalyst. This guide presents a comprehensive benchmark of dicyclohexylphosphine oxide-based catalysts against established industry standards, including the widely adopted Buchwald biarylphosphine ligands. Through a detailed comparison of catalyst performance in key cross-coupling reactions, supported by experimental data and detailed protocols, this document aims to provide researchers with the necessary insights for informed catalyst selection and reaction optimization.
Quantitative Performance Comparison
The following tables summarize the performance of various palladium catalyst systems in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. The data, collated from peer-reviewed literature, highlights the impact of ligand architecture on reaction yield under specific and comparable conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The performance of this compound-based ligands is compared with that of standard Buchwald ligands in the coupling of various aryl halides with arylboronic acids.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / This compound | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
| Pd(OAc)₂ / SPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2 | >95 |
| Pd₂(dba)₃ / XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Dioxane | 100 | 12 | 85-95 |
| Pd(OAc)₂ / cataCXium® A | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 80 | 1 | 98 |
| Pd(PPh₃)₄ | 4-Iodotoluene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 |
Heck Reaction
The Heck reaction facilitates the coupling of unsaturated halides with alkenes. This table evaluates the performance of a this compound-based catalyst system in comparison to a traditional phosphine ligand.
| Catalyst System | Aryl Halide | Alkene | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ / This compound | 4-Bromoacetophenone | Styrene | Na₂CO₃ | DMF | 120 | 16 | 92 |
| Pd(OAc)₂ / P(o-tol)₃ | 4-Bromoacetophenone | Styrene | Et₃N | DMF | 100 | 24 | 85 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The performance of this compound-based ligands is benchmarked against several generations of Buchwald ligands for the coupling of aryl chlorides with amines.[1][2]
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / cataCXium® A | 4-Chlorotoluene | Morpholine | NaOtBu | Toluene | 100 | 6 | 94 |
| (RuPhos)Pd G4 | 1-Chloro-4-fluorobenzene | Morpholine | NaOtBu | Toluene | 100 | - | 55[1] |
| (RuPhos)Pd G3 | 1-Chloro-4-fluorobenzene | Morpholine | NaOtBu | Toluene | 100 | - | ~3[1] |
| (RuPhos)Pd G5 | 1-Chloro-4-fluorobenzene | Morpholine | NaOtBu | Toluene | 100 | - | 27[1] |
| Pd₂(dba)₃ / XPhos | Aryl Chlorides | Various Amines | NaOtBu | Toluene | 100 | 6-24 | 80-98 |
| Pd(OAc)₂ / SPhos | Aryl Chlorides | Various Amines | Cs₂CO₃ | Dioxane | 100 | 12-24 | 75-95 |
Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. The following are detailed experimental protocols for the cross-coupling reactions cited in this guide.
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound or other phosphine ligand
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%), the phosphine ligand (0.02 mmol, 2 mol%), aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the tube with a septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate (10 mL), and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general procedure for the palladium-catalyzed amination of an aryl halide.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., cataCXium® A, XPhos)
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with the palladium precursor (e.g., 0.01 mmol Pd₂(dba)₃, 1 mol% Pd), the phosphine ligand (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).
-
Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture in an oil bath at the specified temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.[3]
Visualizing the Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
References
Safety Operating Guide
Proper Disposal of Dicyclohexylphosphine Oxide: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of dicyclohexylphosphine oxide. It is essential to consult the official Safety Data Sheet (SDS) for this specific chemical and to adhere to all local, state, and federal regulations. Always contact your institution's Environmental, Health, and Safety (EHS) department for specific disposal protocols.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. As an organophosphorus compound, it should be handled as hazardous waste. This guide outlines the necessary safety precautions, collection procedures, and disposal methods.
Safety First: Personal Protective Equipment (PPE)
Before handling this compound, ensure you are wearing the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
Recommended PPE:
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).
-
Skin Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: Use a NIOSH-approved respirator if handling outside of a fume hood or if there is a risk of generating dust or aerosols.
Step-by-Step Disposal Procedure
1. Waste Collection and Segregation:
-
Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for this compound waste. The container should have a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the CAS number (14717-29-4).
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed by your EHS department.
2. Storage of Chemical Waste:
-
Location: Store the hazardous waste container in a designated satellite accumulation area that is at or near the point of generation.
-
Conditions: The storage area should be cool, dry, and well-ventilated. Keep the container away from incompatible materials.
-
Container Integrity: Ensure the waste container is always closed except when adding waste. Regularly inspect the container for any signs of leakage or degradation.
3. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS department to schedule a pickup.
-
Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal facility. Incineration is a common disposal method for similar organophosphorus compounds.[1]
-
Regulatory Compliance: Ensure that the disposal process is in full compliance with all relevant regulations, including those from the Resource Conservation and Recovery Act (RCRA) if applicable. The related compound, dicyclohexylphosphine, is classified as a RCRA hazardous waste.[1]
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 14717-29-4[2] |
| Molecular Formula | C12H23OP[2] |
| Molecular Weight | 214.288 g/mol [2] |
| Melting Point | 73-75 °C[2] |
| Boiling Point | 324 °C[2] |
| Flash Point | 150 °C[2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Dicyclohexylphosphine Oxide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous chemicals like Dicyclohexylphosphine oxide. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure research environment.
Understanding the Hazards
This compound is a chemical that requires careful handling due to its potential health risks. While specific toxicity data is limited, it is classified as an irritant. Contact with the skin or eyes may cause irritation. Ingestion or inhalation should also be avoided.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial for minimizing exposure risk. The following PPE is mandatory when handling this compound:
| PPE Category | Specific Requirements |
| Eye and Face Protection | Chemical safety goggles are required. A full-face shield should also be worn to protect against splashes. |
| Hand Protection | Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for any signs of degradation or puncture. |
| Body Protection | A lab coat is required. For procedures with a higher risk of splashes or spills, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Work in a well-ventilated area, preferably within a chemical fume hood. If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan is critical for safe handling.
1. Preparation:
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that an emergency eyewash station and safety shower are readily accessible and operational.
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Review the Safety Data Sheet (SDS) for this compound.
2. Donning PPE:
-
Put on a lab coat.
-
Don chemical safety goggles.
-
Wear a full-face shield.
-
Put on chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.
-
If required, don the appropriate respiratory protection and ensure a proper fit.
3. Handling this compound:
-
Conduct all manipulations of this compound within a certified chemical fume hood.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material. Avoid creating dust.
-
If making solutions, add the solid slowly to the solvent to avoid splashing.
-
Keep containers of this compound closed when not in use.
4. Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips to avoid touching the outer surface.
-
Remove the face shield.
-
Take off the lab coat, turning it inside out as you remove it.
-
Remove safety goggles.
-
Wash hands thoroughly with soap and water.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.
-
Chemical Waste: Unused or waste this compound must be disposed of as hazardous chemical waste.[1] It should be collected in a clearly labeled, sealed container. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[1]
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, must be considered contaminated. These items should be collected in a designated, sealed hazardous waste container for disposal according to institutional and regulatory guidelines.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.
Quantitative Data Summary
| Property | Value |
| Molecular Formula | C₁₂H₂₃OP |
| Molecular Weight | 214.29 g/mol |
| Appearance | Solid |
| Melting Point | 73-75 °C |
Safe Handling Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
